2-Amino-5,6-dimethylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWHFFPQHUDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID0024478 | |
| Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992) | |
| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
29927-08-0 | |
| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 5,6-Dimethyl-2-benzothiazolamine | |
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| Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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| Record name | 2-Amino-5,6-dimethylbenzothiazole | |
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| Record name | 5,6-dimethylbenzothiazol-2-ylamine | |
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| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
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Melting Point |
365 to 372 °F (NTP, 1992) | |
| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Amino-5,6-dimethylbenzothiazole from 3,4-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of 2-amino-5,6-dimethylbenzothiazole, a valuable scaffold in medicinal chemistry, starting from 3,4-dimethylaniline. The primary method detailed is the classical Hugerschoff reaction, which involves the in situ formation of a thiocyanate intermediate followed by intramolecular cyclization.
Overview of Synthetic Pathway
The synthesis of this compound from 3,4-dimethylaniline is achieved through a one-pot reaction involving electrophilic thiocyanation of the aromatic ring followed by cyclization. The reaction utilizes a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic medium.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5,6-dimethylbenzothiazole
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5,6-dimethylbenzothiazole, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological pathways.
Core Physicochemical Properties
This compound is an off-white crystalline solid.[1] It is a heterocyclic amine containing a benzothiazole moiety, which is a valuable scaffold in medicinal chemistry.[2][3]
Quantitative Data Summary
The following tables provide a structured summary of the known quantitative physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | 5,6-dimethyl-1,3-benzothiazol-2-amine | PubChem[1] |
| CAS Number | 29927-08-0 | Sigma-Aldrich[4] |
| Molecular Formula | C₉H₁₀N₂S | PubChem[1] |
| Molecular Weight | 178.25 g/mol | Sigma-Aldrich[4] |
| Canonical SMILES | CC1=C(C=C2C(=C1)N=C(S2)N)C | |
| InChI Key | IODWHFFPQHUDAG-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| Property | Value | Source |
| Melting Point | 185-189 °C | Sigma-Aldrich[4] |
| Boiling Point (Predicted) | 342.1 ± 45.0 °C | |
| Solubility | Less than 1 mg/mL at 20 °C (in water) | PubChem[1] |
| pKa | Not explicitly found for this compound. The pKa of the related compound 2-aminobenzothiazole is 4.51. | |
| LogP (Predicted) | 2.8 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. For this compound, the starting material is 3,4-dimethylaniline.[5] The following is a generalized experimental protocol based on established methods for similar compounds.[6][7]
Materials and Reagents:
-
3,4-Dimethylaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethylaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction mixture is typically cooled in an ice bath.
-
Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture while maintaining a low temperature (e.g., below 20°C).
-
Reaction Progression: After the addition of bromine is complete, the reaction is allowed to proceed at room temperature for a specified period.
-
Precipitation: The reaction mixture is then poured into a large volume of water, which causes the product to precipitate out of the solution.
-
Isolation and Neutralization: The crude product is collected by filtration and washed with water. The filtrate can be neutralized with a sodium hydroxide solution to precipitate any remaining product.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Potential Biological Signaling Pathway
While the specific biological activity of this compound is not extensively documented, the 2-aminobenzothiazole scaffold is a key feature in the development of inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks).[8][9] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[8][10] The diagram below illustrates the PI3K signaling pathway and the potential point of inhibition by 2-aminobenzothiazole derivatives.
Caption: The PI3K signaling pathway and potential inhibition by 2-aminobenzothiazole derivatives.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 29927-08-0 [benchchem.com]
- 3. excli.de [excli.de]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5,6-dimethylbenzothiazole: A Technical Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide on 2-Amino-5,6-dimethylbenzothiazole
CAS Number: 29927-08-0
Chemical Structure:
Molecular Formula: C₉H₁₀N₂S[1]
IUPAC Name: 5,6-dimethyl-1,3-benzothiazol-2-amine[1]
Physicochemical Properties
This compound is an off-white crystalline solid.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 178.25 g/mol | |
| Melting Point | 185-189 °C | |
| Assay | 97% | |
| Appearance | Powder | |
| SMILES String | Cc1cc2nc(N)sc2cc1C | |
| InChI | 1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |
| InChI Key | IODWHFFPQHUDAG-UHFFFAOYSA-N |
Synthesis
Adapted Experimental Protocol for the Synthesis of this compound:
This protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and is provided as a general guideline. Researchers should optimize conditions for the specific starting material.
Materials:
-
3,4-dimethylaniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Suitable solvent (e.g., chloroform, acetic acid)
-
Sodium hydroxide or other suitable base for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Thiocyanation of Aniline: Dissolve 3,4-dimethylaniline in a suitable solvent such as glacial acetic acid. Add ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.
-
Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid or N-Bromosuccinimide portion-wise while maintaining the low temperature. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product may precipitate.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the free base of this compound. Filter the precipitate, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Biological Activity
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. While specific quantitative data for this compound is limited in the public domain, the biological potential of this class of compounds is well-documented.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets such as protein kinases. For instance, derivatives of 2-aminobenzothiazole have been shown to inhibit kinases like EGFR and FAK, which are crucial for cancer cell proliferation and survival.[2]
The table below summarizes the anticancer activity of some representative 2-aminobenzothiazole derivatives to illustrate the potential of this chemical class.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 | 6.43 ± 0.72 µM | [2] |
| A549 | 9.62 ± 1.14 µM | [2] | |
| A375 | 8.07 ± 1.36 µM | [2] | |
| Compound 24 (a 2-aminobenzothiazole-1,3,4-oxadiazole hybrid) | C6 (rat glioma) | 4.63 ± 0.85 µM | [2] |
| A549 | 39.33 ± 4.04 µM | [2] |
Antibacterial Activity
2-Aminobenzothiazole derivatives have also shown promising activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.[3] The antibacterial mechanism can vary, but some derivatives have been found to target essential bacterial enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-aminobenzothiazole analogs against Mycobacterium tuberculosis.
| Compound | Strain | MIC (µM) | Reference |
| Compound 8 | M. tuberculosis (wild-type) | 27 | [3] |
| Compound 14 (a 1,3-thiazole analog) | M. tuberculosis (wild-type) | 34 | [3] |
| Compound 21 (an oxazole analog) | M. tuberculosis (wild-type) | 10 | [3] |
| Compound 22 (an oxazole analog) | M. tuberculosis (wild-type) | 10 | [3] |
Potential Signaling Pathway Involvement
While a specific signaling pathway directly modulated by this compound has not been elucidated, based on the activity of related compounds, a plausible mechanism of action for its potential anticancer effects could involve the inhibition of receptor tyrosine kinase (RTK) signaling pathways. For example, inhibition of the Epidermal Growth Factor Receptor (EGFR) is a common mechanism for 2-aminobenzothiazole derivatives.[2]
Below is a generalized diagram illustrating a potential mechanism of action for a 2-aminobenzothiazole derivative targeting the EGFR signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound, a structured experimental workflow is essential. The following diagram outlines a typical process for evaluating the anticancer and antibacterial potential of a novel compound.
Caption: Experimental workflow for the biological evaluation of this compound.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of Novel 2-Amino-5,6-dimethylbenzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have demonstrated potent antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the biological screening of novel 2-Amino-5,6-dimethylbenzothiazole derivatives, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways. While extensive research exists for the broader 2-aminobenzothiazole class, this guide will focus on the available information for 5,6-dimethyl substituted derivatives and draw relevant parallels from closely related analogs where specific data is limited.
Antimicrobial and Antifungal Activity
Derivatives of 2-aminobenzothiazole have been extensively studied for their efficacy against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzothiazole ring system allows for the modulation of their antimicrobial spectrum and potency.
Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against various bacterial and fungal strains. It is important to note that specific data for a wide range of novel this compound derivatives is not extensively available in the public domain. The data presented here is a compilation from studies on closely related 2-aminobenzothiazole analogs to provide a comparative baseline.
Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Representative Compound A | 50 | 25 | 100 | 200 | [1][2] |
| Representative Compound B | 25 | 25 | 200 | >200 | [1][2] |
| Representative Compound C | 100 | 50 | 100 | 100 | [1][2] |
| Kanamycin (Standard) | - | - | - | - | [1] |
Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Representative Compound D | 8 | 16 | [3] |
| Representative Compound E | 4 | 8 | [3] |
| Representative Compound F | 16 | 32 | [2] |
| Fluconazole (Standard) | - | - | [2] |
Experimental Protocols
This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Solvent control
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth/medium to all wells.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a growth control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solution
-
Positive and solvent controls
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the entire surface of the MHA plate.
-
Well Preparation: Wells (6-8 mm in diameter) are created in the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound solution is added to a designated well. Positive and solvent controls are added to separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Result Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
Caption: Workflow for Antimicrobial and Antifungal Screening.
Anticancer Activity
The 2-aminobenzothiazole scaffold is a key component in several approved and investigational anticancer agents. These compounds often exert their effects through the inhibition of various protein kinases and by inducing apoptosis and cell cycle arrest in cancer cells.
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines.
Table 3: Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| Representative Compound G | 8.27 | 9.62 | 7.44 | [4][5] |
| Representative Compound H | >300 | - | 6.43 | [4] |
| Representative Compound I | - | - | 9.99 | [4] |
| Doxorubicin (Standard) | - | - | - | [6] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Signaling Pathway
Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent targets is the PI3K/Akt/mTOR pathway.[5]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Anthelmintic Activity
While the primary focus of this guide is on antimicrobial and anticancer screening, it is noteworthy that some 2-aminobenzothiazole derivatives have also been investigated for other biological activities. For instance, a study on the synthesis of 2-amino-6-substituted benzothiazoles, including 5,6-dimethylbenzo[d]thiazol-2-amine, evaluated their anthelmintic activity.[7]
Data Summary
The following table summarizes the time taken for paralysis and death of earthworms upon treatment with a this compound derivative.
Table 4: Anthelmintic Activity of this compound Derivative
| Compound | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |
| 5,6-dimethylbenzo[d]thiazol-2-amine | 2 | 35 | 65 | [7] |
| Albendazole (Standard) | 2 | 25 | 50 | [7] |
Experimental Protocol
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Petri dishes
-
Normal saline solution
-
Test compound solution
-
Standard drug (e.g., Albendazole)
Procedure:
-
Acclimatization: Earthworms of similar size are washed with normal saline and placed in Petri dishes containing normal saline for acclimatization.
-
Treatment: The earthworms are then placed in Petri dishes containing the test compound solution at a specific concentration.
-
Observation: The time taken for the paralysis and death of the earthworms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.
-
Controls: A control group with normal saline and a standard drug group are run concurrently.
Conclusion
The 2-aminobenzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. While specific and comprehensive biological screening data for novel this compound derivatives are still emerging, the information available for closely related analogs provides a strong rationale for their continued investigation. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute robust biological screening campaigns for this promising class of compounds. Future studies focusing on the systematic evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
spectroscopic analysis of 2-Amino-5,6-dimethylbenzothiazole (NMR, IR, Mass Spec)
Introduction: 2-Amino-5,6-dimethylbenzothiazole is a heterocyclic amine with a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol .[1][2] As a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry, this compound is of significant interest to researchers in drug discovery and materials science. Accurate structural elucidation and characterization are paramount for its application. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expected ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet | 1H | H-4 (Aromatic Proton) |
| ~ 6.8 - 7.3 | Singlet | 1H | H-7 (Aromatic Proton) |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (Amino Protons) |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl Protons at C-5) |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl Protons at C-6) |
Note: Chemical shifts are predicted and can vary based on the solvent and concentration. The two methyl groups and two aromatic protons might have slightly different chemical shifts depending on the specific electronic environment.
Expected ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their hybridization and chemical environment.
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | C-2 (Carbon of the C=N in the thiazole ring) |
| ~ 145 - 150 | C-8 (Quaternary Carbon) |
| ~ 130 - 135 | C-9 (Quaternary Carbon) |
| ~ 125 - 130 | C-5 (Quaternary Carbon) |
| ~ 125 - 130 | C-6 (Quaternary Carbon) |
| ~ 115 - 120 | C-4 (Aromatic CH) |
| ~ 110 - 115 | C-7 (Aromatic CH) |
| ~ 19 - 22 | -CH₃ (Methyl Carbon at C-5) |
| ~ 19 - 22 | -CH₃ (Methyl Carbon at C-6) |
Note: These are approximate chemical shift ranges. Actual values depend on the experimental conditions.[3][4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
-
Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~ 1620 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic/thiazole ring) |
| ~ 1380 | Medium | C-H bend (methyl groups) |
| ~ 1250 | Medium | C-N stretch |
Note: These are characteristic absorption ranges for the functional groups present.[5]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation :
-
Transfer the powder into a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference (e.g., CO₂, H₂O).
-
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 177 | [M-H]⁺ |
| 163 | [M-CH₃]⁺ (Loss of a methyl group) |
| 135 | [M-CH₃-HCN]⁺ or other fragmentation |
Note: The relative intensities of the fragment ions will depend on the ionization method used.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization : Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which would likely cause significant fragmentation. Softer ionization techniques like ESI or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.[6]
-
Mass Analysis : The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(29927-08-0) MS [m.chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum [chemicalbook.com]
understanding the reactive sites of 2-Amino-5,6-dimethylbenzothiazole
An In-depth Technical Guide to the Reactive Sites of 2-Amino-5,6-dimethylbenzothiazole
Abstract
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its versatile scaffold allows for interactions with a diverse array of biological targets, leading to the development of agents with potential therapeutic applications in inflammatory diseases, neurodegenerative conditions, and cancer.[1] This technical guide provides a comprehensive analysis of the reactive sites of this compound, supported by experimental data and computational insights, to aid researchers and drug development professionals in leveraging its synthetic potential.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is dictated by its distinct structural features: a bicyclic system composed of a benzene ring fused to a thiazole ring, an exocyclic amino group at the 2-position, and two methyl groups at the 5- and 6-positions. The exocyclic amino group and the endocyclic nitrogen and sulfur atoms are the primary centers of reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [1][2] |
| Molecular Weight | 178.25 g/mol | [2] |
| CAS Number | 29927-08-0 | [1][2] |
| Appearance | Off-White to Yellow Crystalline Solid/Powder | [3] |
| Melting Point | 185-189 °C | [3] |
| Boiling Point | 342.1±45.0 °C (Predicted) | [3] |
| pKa | 4.79±0.10 (Predicted) | [3] |
| Solubility | Insoluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [2][3] |
Analysis of Reactive Sites
The electronic landscape of this compound reveals several sites susceptible to chemical reactions. The electron-donating nature of the amino group and the methyl groups activates the molecule, particularly for electrophilic attack.
References
Potential Therapeutic Targets of 2-Amino-5,6-dimethylbenzothiazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 2-amino-5,6-dimethylbenzothiazole, has emerged as a molecule of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, suggesting a plurality of potential therapeutic applications. This technical guide synthesizes the available preclinical data on this compound and its closely related analogs, with a focus on identifying and characterizing its potential therapeutic targets. This document provides a comprehensive overview of its demonstrated anti-mycobacterial activity, and explores its potential roles in oncology, inflammatory disorders, and neurodegenerative diseases through the inhibition of key signaling molecules including protein tyrosine kinase p56-Lck, Receptor-Interacting Protein Kinase 1 (RIPK1), and Phosphoinositide 3-Kinase Gamma (PI3Kγ). Detailed experimental protocols, quantitative biological data, and visual representations of associated signaling pathways are provided to facilitate further research and drug development efforts.
Introduction
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The benzothiazole core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This has led to the exploration of this compound and its derivatives for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This whitepaper aims to provide an in-depth technical guide to the known and potential therapeutic targets of this compound, presenting a critical analysis of the existing scientific literature to aid researchers in the strategic design of future studies and the development of novel therapeutics.
Antimicrobial Activity: Targeting Mycobacterium tuberculosis
One of the most well-documented therapeutic applications of this compound is its bactericidal activity against Mycobacterium tuberculosis.
Quantitative Data
The antimicrobial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis and its cytotoxicity against a human cell line.
| Compound | Strain | MIC (μM) | Cytotoxicity (HepG2 IC50, μM) |
| This compound | M. tuberculosis H37Rv | 120 | >100 |
| This compound | LepB-UE Strain | 41 | >100 |
Data extracted from a study on 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.[1]
Experimental Protocols
2.2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against M. tuberculosis was determined using a standardized microplate-based assay.[1]
-
Bacterial Culture: M. tuberculosis was cultured in Middlebrook 7H9 medium supplemented with 10% v/v OADC (Oleic Albumin Dextrose Catalase) supplement and 0.05% w/v Tween 80.
-
Assay Procedure:
-
A serial dilution of this compound was prepared in a 96-well microplate.
-
An inoculum of M. tuberculosis was added to each well.
-
The plates were incubated for 5 days.
-
Bacterial growth was measured by optical density at 590 nm and relative fluorescence intensity.
-
The MIC was defined as the concentration of the compound required to inhibit the growth of M. tuberculosis by 90%.
-
2.2.2. Cytotoxicity Assay
The cytotoxicity of this compound was assessed against the human liver cancer cell line HepG2.[1]
-
Cell Culture: HepG2 cells were maintained in an appropriate cell culture medium.
-
Assay Procedure:
-
HepG2 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of this compound.
-
After a specified incubation period, cell viability was determined using a standard colorimetric assay (e.g., MTT or XTT).
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.
-
Potential Therapeutic Targets in Oncology and Inflammation
While direct experimental data for this compound is limited in these areas, its core structure is present in numerous derivatives that have shown potent inhibitory activity against key enzymes involved in cancer and inflammation. This suggests that this compound itself may serve as a valuable scaffold for the development of inhibitors targeting these pathways.
p56-Lck: A Target in T-cell Mediated Responses
Lymphocyte-specific protein tyrosine kinase (p56-Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive target for immunomodulatory and anti-inflammatory drugs. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of p56-Lck.
The following diagram illustrates the central role of p56-Lck in T-cell activation.
RIPK1: A Key Regulator of Necroptosis and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator of programmed cell death (necroptosis) and inflammation. Its inhibition is a promising strategy for treating a range of inflammatory and neurodegenerative diseases. The 2-aminobenzothiazole scaffold has been explored for the development of RIPK1 inhibitors.
The diagram below outlines the signaling pathway leading to necroptosis, highlighting the central role of RIPK1.
PI3Kγ: A Target in Inflammation and Immuno-oncology
Phosphoinositide 3-Kinase Gamma (PI3Kγ) is a lipid kinase predominantly expressed in leukocytes, where it plays a critical role in inflammatory responses and immune cell trafficking. Its inhibition is being actively pursued for the treatment of inflammatory diseases and cancer. The 2-aminobenzothiazole core has been identified as a promising scaffold for developing PI3Kγ inhibitors.
The following diagram illustrates the role of PI3Kγ in downstream signaling pathways that mediate inflammatory responses.
Experimental Workflow for Target Validation
The following generalized workflow can be employed to validate the potential therapeutic targets of this compound.
Conclusion and Future Directions
This compound has demonstrated clear therapeutic potential as an anti-mycobacterial agent. Furthermore, the prevalence of its core structure in potent inhibitors of p56-Lck, RIPK1, and PI3Kγ strongly suggests that this compound could be a valuable starting point for the development of novel therapeutics for a range of diseases, including cancers, inflammatory disorders, and neurodegenerative conditions.
Future research should focus on:
-
Direct Target Engagement: Conducting biochemical and biophysical assays to determine the direct binding and inhibitory activity of this compound against p56-Lck, RIPK1, and PI3Kγ.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a focused library of derivatives to optimize potency and selectivity for identified targets.
-
In Vivo Efficacy: Evaluating the therapeutic potential of promising compounds in relevant animal models of disease.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects.
This technical guide provides a solid foundation for these future investigations, with the ultimate goal of translating the therapeutic potential of this compound into clinical reality.
References
exploring the chemical reactivity of the amino group in 2-Amino-5,6-dimethylbenzothiazole
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5,6-dimethylbenzothiazole
Introduction
This compound is a heterocyclic amine that serves as a vital scaffold in medicinal chemistry and materials science. Its structure, featuring a bicyclic benzothiazole system with an exocyclic amino group at the 2-position, is a cornerstone for the synthesis of a wide array of derivatives. The nucleophilic nature of this primary amino group is the focal point of its chemical reactivity, making it a versatile handle for molecular elaboration. Derivatives of 2-aminobenzothiazoles are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a detailed exploration of the principal reactions involving the amino group of this compound, offering experimental protocols, quantitative data, and visual workflows for researchers in drug discovery and synthetic chemistry.
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation with acyl halides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is fundamental for introducing diverse functional groups and building more complex molecules. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a privileged scaffold in drug discovery.[3]
Data Presentation: Acylation and Sulfonylation Reactions
The following table summarizes representative yields for acylation and sulfonylation reactions of 2-aminothiazole and its analogs, demonstrating the efficiency of these transformations under various conditions.
| Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Chloroacetyl chloride | Not Specified | Not Specified | Moderate | [4] |
| Acylation | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | Not Specified | Not Specified | Not Specified | [4] |
| Acylation | Acetyl chloride | Dry Acetone | Reflux, 2h | Solid product obtained | [5] |
| Sulfonylation | Benzenesulfonyl chloride | Water | 80-85°C, 6h | 80 | [5] |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride | Water | 80-85°C, 4h | 69 | [5] |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | Water | 80-85°C, 4h | 72 | [5] |
Experimental Protocol: Synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (Acylation)
-
Dissolve this compound (1 mmol) in 15 mL of dry acetone in a round-bottom flask equipped with a reflux condenser.
-
Add acetyl chloride (1.1 mmol) dropwise to the solution while stirring.
-
Reflux the reaction mixture for approximately 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide.
Visualization: Acylation Pathway```dot
Caption: Reaction pathway for the endocyclic N-alkylation.
Schiff Base (Azomethine) Formation
One of the most prominent reactions of the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases, also known as azomethines (-N=CH-). [6]This reaction is typically acid-catalyzed and is crucial for synthesizing a vast number of biologically active compounds. [6][7]The use of microwave irradiation can significantly accelerate this reaction and improve yields. [4][8]
Data Presentation: Schiff Base Formation
The following data, derived from the synthesis of Schiff bases from 2-aminobenzothiazole analogs, illustrate typical reaction outcomes.
| Aldehyde/Ketone | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Methanol | Mo-Al2O3 composite, p-TSA | Room Temp, 4h | 90-99 | [9] |
| Cyclohexanone | Methanol | Mo-Al2O3 composite, p-TSA | Room Temp, 4h | 99 | [9] |
| 3,5-diiodosalicylaldehyde | Ethanol | None | Reflux, 2h | 38 | [8] |
| 3,5-diiodosalicylaldehyde | Ethanol | None | Microwave, 8-10 min | 76-80 | [4][8] |
Experimental Protocol: Microwave-Assisted Synthesis of a Schiff Base
-
In a microwave-safe vessel, combine this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol. [8]2. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 5-15 minutes. [4][8]5. After the reaction, cool the vessel to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Schiff base.
Visualization: Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for microwave-assisted Schiff base synthesis.
Diazotization Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). [10]These diazonium salts are highly versatile intermediates that can be subsequently used in various coupling reactions (e.g., to form azo dyes) or substitution reactions (e.g., Sandmeyer reaction to introduce halides). [4][10]
Experimental Protocol: Preparation of a 5,6-dimethylbenzothiazol-2-yl Diazonium Salt Solution
-
Dissolve this compound (1 mmol) in a mixture of a strong acid (e.g., 3 mL of concentrated HCl) and water (5 mL) in a beaker, cooling it in an ice-salt bath to maintain a temperature of 0-5°C. [10][11]2. In a separate container, prepare a solution of sodium nitrite (1.1 mmol) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C. [10]4. Continue stirring for an additional 15-30 minutes in the ice bath. The resulting solution contains the diazonium salt.
-
This solution should be used immediately in a subsequent coupling or substitution reaction without isolation.
Visualization: Diazotization and Azo Coupling
Caption: Pathway from the amine to an azo dye via a diazonium salt.
Conclusion
The exocyclic amino group at the 2-position of this compound is a highly reactive and synthetically valuable functional group. Its ability to readily participate in acylation, alkylation, Schiff base formation, and diazotization reactions allows for extensive structural modification. This versatility has established the 2-aminobenzothiazole core as a privileged scaffold in the development of new therapeutic agents and functional materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. Diazotisation [organic-chemistry.org]
- 11. scialert.net [scialert.net]
The Versatility of 2-Amino-5,6-dimethylbenzothiazole: A Literature Review of its Applications
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-Amino-5,6-dimethylbenzothiazole serves as a pivotal scaffold in medicinal chemistry, providing a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological applications of this compound derivatives, with a focus on quantitative data and experimental methodologies.
Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. One of the classical and widely used methods is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine.[1] This reaction proceeds through an electrophilic substitution mechanism to yield the desired benzothiazole core.
General Experimental Protocol for Synthesis
A common synthetic route for 2-aminobenzothiazole derivatives involves the following steps:
-
Reaction of Substituted Aniline with Thiocyanate: A solution of the appropriately substituted aniline in a suitable solvent (e.g., glacial acetic acid) is treated with potassium thiocyanate.
-
Addition of Bromine: Bromine, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
-
Cyclization: The reaction mixture is stirred for a specified period to allow for the cyclization and formation of the benzothiazole ring.
-
Work-up and Purification: The product is isolated by pouring the reaction mixture into water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[2]
Characterization of the synthesized compounds is typically performed using various analytical techniques, including:
-
Melting Point Determination
-
Thin-Layer Chromatography (TLC)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
Mass Spectrometry (MS) [2]
Caption: Logical relationship of 2-aminobenzothiazole derivatives' anticancer activity.
Antimicrobial and Antifungal Applications
The benzothiazole scaffold is a constituent of various antimicrobial and antifungal agents. [3]Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. [4]
Compound/Derivative Microorganism MIC (µg/mL) Amino-benzothiazole Schiff base 46a E. coli 15.62 Amino-benzothiazole Schiff base 46a P. aeruginosa 15.62 2-Arylbenzothiazole 25a E. faecalis ~1 µM 2-Arylbenzothiazole 25b E. faecalis ~1 µM 2-Arylbenzothiazole 25c E. faecalis ~1 µM 2-Arylbenzothiazole 25a K. pneumoniae 2.03 µM 2-Arylbenzothiazole 25b K. pneumoniae 1.04 µM 2-Arylbenzothiazole 25c K. pneumoniae 1.04 µM Sulfonamide analogue 66c P. aeruginosa 3.1–6.2 Sulfonamide analogue 66c S. aureus 3.1–6.2 Sulfonamide analogue 66c E. coli 3.1–6.2 2,6-disubstituted benzothiazole 130a M. catarrhalis 4 2,6-disubstituted benzothiazole 130b M. catarrhalis 4 2,6-disubstituted benzothiazole 130c M. catarrhalis 4 | 2-(Alkenylthio)-5-aminobenzothiazole | C. albicans | 15.6 |
Table 2: Antimicrobial and Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives. [3][4]
Neuroprotective and Anti-inflammatory Applications
Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases and inflammatory conditions. [5]For instance, certain derivatives have shown protective effects in cellular models of Alzheimer's disease by inhibiting tau-induced neuronal toxicity. [6] In the context of inflammation, some 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory activity in vivo. [7]
Experimental Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group. [7]
Compound/Derivative Assay Result 2-aminothiazole derivatives Tau-induced neuronal toxicity Protection at nanomolar concentrations Benzothiazole derivative 17c Carrageenan-induced paw edema (3h) 80% inhibition | Benzothiazole derivative 17i | Carrageenan-induced paw edema (3h) | 78% inhibition |
Table 3: Neuroprotective and Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives. [6][7] dot
Caption: Workflow for the biological screening of 2-aminobenzothiazole derivatives.
Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, neurology, and inflammatory disorders. The synthetic accessibility and the possibility for diverse chemical modifications make this heterocyclic system an attractive starting point for drug discovery campaigns. Further research focusing on structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action will be crucial for the development of clinically viable drug candidates based on this promising scaffold.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 29927-08-0 [benchchem.com]
- 6. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5,6-dimethylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-Amino-5,6-dimethylbenzothiazole and its derivatives. It includes a detailed experimental protocol, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Introduction
2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The benzothiazole scaffold is a privileged structure, appearing in a number of compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The 2-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The 5,6-dimethyl substitution pattern on the benzene ring can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Data Presentation
Physicochemical and Safety Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [2] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 185-189 °C | [2] |
| CAS Number | 29927-08-0 | [1][2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |
Summary of Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Lines | IC₅₀ Values (µM) | Target/Mechanism of Action | Reference |
| Compound 13 | HCT116, A549, A375 | 6.43, 9.62, 8.07 | EGFR inhibitor | [3] |
| Compound 20 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 | VEGFR-2 inhibitor | [3] |
| Compound 21 | HepG2, HCT-116, MCF-7 | 10.34 - 12.14 | VEGFR-2 inhibitor | [3] |
| Compound 36 | L1210, SNU-1 | ED₅₀ comparable to Adriamycin | Antitumor agent | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the well-established Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles from substituted anilines. The procedure involves the reaction of 3,4-dimethylaniline with sodium thiocyanate in the presence of bromine.
Materials and Reagents:
-
3,4-Dimethylaniline
-
Sodium thiocyanate (NaSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ethanol
-
Concentrated ammonium hydroxide
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,4-dimethylaniline (0.1 mol) in glacial acetic acid (200 mL).
-
Addition of Thiocyanate: To this solution, add sodium thiocyanate (0.2 mol) and stir the mixture at room temperature until the salt is fully dissolved.
-
Bromination: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (500 g). A precipitate will form.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be performed in a well-ventilated fume hood.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as an off-white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アミノ-5,6-ジメチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anticancer Activity of 2-Amino-5,6-dimethylbenzothiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3] This document provides a detailed protocol for assessing the anticancer activity of novel 2-Amino-5,6-dimethylbenzothiazole analogs, focusing on in vitro assays to determine cytotoxicity, mode of cell death, and effects on key signaling pathways.
Data Presentation
The following tables summarize the cytotoxic activity of representative 2-aminobenzothiazole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Features a 4-nitroaniline moiety combined with the 2-aminobenzothiazole core.[4] |
| MCF-7 (Breast Cancer) | 24.31 | Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[4] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Incorporates a piperazine-4-nitroaniline group.[4] |
| MCF-7 (Breast Cancer) | 27.08 | Shows significant inhibition of PIK3CD/PIK3R1.[5] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Exhibits high selectivity for cancer cells over normal cells.[1] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | Effectively inhibits EGFR enzymatic activity.[1] | |
| A375 (Melanoma) | 8.07 ± 1.36 | ||
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | A hybrid molecule incorporating a thiazolidinedione (TZD) moiety.[1] |
| HCT-116 (Colon Cancer) | 7.44 | Substituents on the phenyl ring enhance cytotoxic activity.[1] | |
| MCF-7 (Breast Cancer) | 8.27 | ||
| Compound 23 | HT-29 (Colon Cancer) | Not specified | A potent VEGFR-2 inhibitor.[1] |
| PC-3 (Prostate Cancer) | Not specified | Displays excellent antiproliferative activity with marginal cytotoxicity against normal cells.[1] | |
| A549 (Lung Cancer) | Not specified | ||
| U87MG (Glioblastoma) | Not specified | ||
| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | Contains a 1,3,4-oxadiazole moiety.[1] |
| A549 (Lung Cancer) | 39.33 ± 4.04 | Induces apoptosis and activation of caspase-3.[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 72 hours.[8]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound analogs.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-5,6-dimethylbenzothiazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Amino-5,6-dimethylbenzothiazole as a key scaffold in the synthesis of potent and selective kinase inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders.
Application Notes
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors. The dimethyl substitution at the 5 and 6 positions of the benzothiazole ring can offer advantages in terms of metabolic stability and potency by occupying specific hydrophobic pockets within the kinase active site. This scaffold serves as a versatile starting material for the synthesis of a diverse library of compounds targeting a range of kinases.
Derivatives of 2-aminobenzothiazole have been shown to inhibit several important kinases, including but not limited to:
-
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): Dual inhibition of these kinases is a promising strategy for cancer therapy by preventing the deactivation of the tumor suppressor protein PTEN, a key negative regulator of the pro-survival PI3K/AKT signaling pathway.[1]
-
p38α Mitogen-Activated Protein Kinase (MAPK): Dysregulation of the p38 MAPK signaling cascade is linked to inflammatory responses and cancer progression.[2]
-
Lymphocyte-specific protein tyrosine kinase (Lck): As a crucial enzyme in T-cell signaling, Lck is a target for immunosuppressive and anti-inflammatory drugs.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated approach to block angiogenesis, a critical process in tumor growth and metastasis.
-
Focal Adhesion Kinase (FAK): FAK plays a significant role in cell adhesion, migration, and survival, and its inhibition can prevent cancer metastasis.
The synthetic versatility of the 2-amino group on the benzothiazole ring allows for the introduction of various pharmacophoric features through reactions such as acylation, sulfonylation, and urea formation, enabling the fine-tuning of inhibitory activity and selectivity.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from 2-aminobenzothiazole derivatives. This data highlights the potential for developing potent inhibitors based on this scaffold.
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 1g | CK2 | 1.9 | [1] |
| GSK3β | 0.67 | [1] | |
| 2g | CK2 | < 3 | [1] |
| GSK3β | < 3 | [1] | |
| Nicotinonitrile-benzofuran hybrid (6f) | p38α MAPK | 0.040 | [2] |
| Fluorophenyl-2-iminopyridine-benzofuran (8h) | p38α MAPK | 0.27 | [2] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor library based on the this compound scaffold. The following protocol is a multi-step synthesis involving an initial condensation to form a substituted benzothiazole, followed by functionalization of the 2-amino group.
Protocol 1: Synthesis of N-(5,6-dimethyl-2-benzothiazolyl)-substituted amides
This protocol describes a two-step synthesis. The first step is the synthesis of this compound, and the second step is the acylation of the 2-amino group to generate a library of amide derivatives.
Step 1: Synthesis of this compound
-
Materials: 4,5-dimethyl-1,2-phenylenediamine, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium thiocyanate (2.2 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Step 2: Synthesis of N-(5,6-dimethyl-2-benzothiazolyl)-substituted amides
-
Materials: this compound, desired carboxylic acid (e.g., benzoic acid, phenylacetic acid), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of the desired carboxylic acid (1.2 equivalents) in DCM, add DCC (1.2 equivalents) and DMAP (0.1 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1 equivalent) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the desired N-(5,6-dimethyl-2-benzothiazolyl)-substituted amide.
-
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the role of CK2/GSK3β inhibition.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(5,6-dimethyl-2-benzothiazolyl)-amides.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 2-Amino-5,6-dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the N-acylation of 2-Amino-5,6-dimethylbenzothiazole, a key synthetic transformation for the development of novel therapeutic agents and other biologically active molecules. The protocols herein describe various methods for introducing an acyl group onto the 2-amino position of the benzothiazole scaffold, utilizing common acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids.
Introduction
This compound is a valuable building block in medicinal chemistry. The N-acylation of this scaffold is a fundamental step in the synthesis of a wide array of derivatives with potential pharmacological activities. The resulting N-acyl compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The choice of acylation method can significantly impact reaction efficiency, yield, and purity of the final product. This document outlines three common and effective protocols for this transformation, complete with experimental details and a comparative data summary to aid in method selection.
Data Presentation: Comparison of N-acylation Protocols
The following table summarizes the general reaction conditions and expected outcomes for different methods of acylating this compound. The data is compiled from procedures for structurally similar 2-aminobenzothiazole derivatives and should be considered as a guideline. Optimization may be required for the specific substrate.
| Method | Acylating Agent | Solvent | Base/Catalyst | Temperature | Time | Typical Yield (%) |
| 1 | Acyl Chloride (e.g., Acetyl Chloride) | Dry Acetone or DMF | Triethylamine (optional) | Room Temperature to Reflux | 2 - 4 hours | 60 - 75 |
| 2 | Acid Anhydride (e.g., Acetic Anhydride) | Acetic Acid or neat | None | 70 - 80 °C to Reflux | 2 - 6 hours | 70 - 90 |
| 3 | Carboxylic Acid (e.g., Acetic Acid) | Acetic Acid | None | Reflux | 8 - 10 hours | 80 - 88[1] |
Experimental Protocols
Protocol 1: N-acylation using Acyl Chlorides
This protocol describes the N-acylation of this compound using an acyl chloride, such as acetyl chloride or chloroacetyl chloride, in the presence of a base.[2][3]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Dry Acetone or Dimethylformamide (DMF)
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in dry acetone or DMF.
-
If using a base, add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the mixture into ice-cold water to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: N-acylation using Acid Anhydrides
This method utilizes an acid anhydride, such as acetic anhydride, for the acylation. This procedure is often simpler as it may not require a separate base.[4]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Glacial acetic acid (optional, can be used as a solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add the acid anhydride (2-3 equivalents). If desired, glacial acetic acid can be added as a solvent.
-
Heat the reaction mixture at 70-80 °C with stirring for 2 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or aqueous ethanol) to obtain the pure N-acylated product.
Protocol 3: N-acylation using Carboxylic Acids
This protocol employs a carboxylic acid, such as glacial acetic acid, as both the acylating agent and the solvent. This method is advantageous due to the stability and availability of carboxylic acids.[1]
Materials:
-
This compound
-
Carboxylic acid (e.g., glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in the desired carboxylic acid (used in excess as the solvent).
-
Heat the mixture to reflux and maintain for 8-10 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the solid product.
-
Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then dry.
-
The product can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the N-acylation of this compound and the chemical transformation itself.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-Amino-5,6-dimethylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad pharmacological activities, including potent anticancer properties.[1] The 2-aminobenzothiazole scaffold, in particular, is a key component in the design of novel therapeutic agents.[2] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways like the PI3K/Akt/mTOR pathway.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxic activity of 2-Amino-5,6-dimethylbenzothiazole, a specific derivative whose activity can be benchmarked against other compounds in its class.
The protocols outlined below describe two standard colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[4][5]
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of this compound and related compounds is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates higher cytotoxic potency.[1] Data should be summarized as shown in the table below to allow for clear comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Experimental Data |
| This compound | A549 | Lung Carcinoma | Experimental Data |
| This compound | HepG2 | Hepatocellular Carcinoma | Experimental Data |
| Reference Compound 1 | MCF-7 | Breast Adenocarcinoma | 8.27[6] |
| Reference Compound 2 | A549 | Lung Carcinoma | 39.33[6] |
| Reference Compound 3 | HepG2 | Hepatocellular Carcinoma | 9.99[6] |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | Experimental Data |
Experimental Protocols
General Cell Culture and Compound Preparation
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[5]
1.1. Materials
-
Selected human cancer cell lines (e.g., MCF-7, A549, HepG2).[7]
-
Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
This compound.
-
Dimethyl sulfoxide (DMSO), sterile.[5]
-
Sterile 96-well cell culture plates.[5]
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.[5]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.[5]
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10]
2.1. Procedure
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[2][5]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10]
2.2. Data Analysis
-
Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[11][12]
3.1. Procedure
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 2.1.1 and 2.1.2).
-
Controls: Prepare the following controls on each plate:[13]
-
Vehicle Control: Cells treated with vehicle (DMSO) only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis agent (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure period at 37°C.[13]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 100 µL of the reaction solution to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]
3.2. Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound using the MTT assay.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway for Cytotoxicity
Several studies suggest that 2-aminobenzothiazole derivatives can induce apoptosis through the intrinsic, mitochondria-mediated pathway.[1] This often involves the inhibition of key survival kinases like PI3K and Akt, leading to the activation of pro-apoptotic proteins and subsequent caspase activation.[2][3]
Caption: Proposed mechanism: Inhibition of PI3K/Akt pathway and induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 2-Amino-5,6-dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-amino-5,6-dimethylbenzothiazole and its derivatives as potential anti-inflammatory agents. This document outlines the synthesis of novel compounds, detailed protocols for in vitro and in vivo screening, and a framework for data presentation and interpretation.
Introduction: The Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The core benzothiazole scaffold serves as a versatile template for the design of novel therapeutic agents. Specifically, derivatives of 2-aminobenzothiazole have shown promise as potent anti-inflammatory agents, with some studies indicating their mechanism of action involves the modulation of key inflammatory pathways such as NF-κB and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] This document focuses on leveraging this compound as a starting material for the development of new anti-inflammatory drugs.
Synthesis of Novel this compound Derivatives
The synthesis of novel anti-inflammatory agents can be initiated from the commercially available this compound. A general synthetic scheme involves the acylation of the 2-amino group with various substituted acid chlorides or the formation of Schiff bases followed by further chemical transformations.[5]
General Synthetic Protocol:
-
Acylation: To a solution of this compound in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a desired acid chloride is added dropwise at 0°C in the presence of a base (e.g., triethylamine, pyridine). The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography.
-
Schiff Base Formation: A mixture of this compound and a substituted aldehyde in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired Schiff base.
In Vitro Anti-inflammatory Screening Protocols
A battery of in vitro assays should be employed for the initial screening of newly synthesized compounds to assess their anti-inflammatory potential and elucidate their mechanism of action.[6][7]
Inhibition of Protein Denaturation Assay
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[8]
Protocol:
-
Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Add 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL) to 0.5 mL of the BSA solution.
-
A control group consists of 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a reference standard.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Culture
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[9] This assay measures the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[10]
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.
-
-
Cytokine Measurement (ELISA):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Cyclooxygenase (COX-2) Inhibition Assay
Principle: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[11] This assay determines the inhibitory effect of the test compounds on COX-2 activity.
Protocol:
-
A commercial COX-2 inhibitor screening assay kit can be used (e.g., from Cayman Chemical or Sigma-Aldrich).[12][13]
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes human recombinant COX-2 enzyme, heme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The production of prostaglandin G2 is measured fluorometrically (Ex/Em = 535/587 nm).
-
Celecoxib, a selective COX-2 inhibitor, can be used as a positive control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
In Vivo Anti-inflammatory Screening Protocol
Promising compounds from in vitro studies should be further evaluated in an in vivo model of acute inflammation.[14][15]
Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the rat paw induces a reproducible inflammatory response characterized by edema.[16] This model is widely used to screen for the acute anti-inflammatory activity of new drugs.[17] The edema formation is biphasic, with the initial phase (0-1.5 h) involving the release of histamine and serotonin, and the second phase (1.5-5 h) being mediated by prostaglandins and cytokines.[18]
Protocol:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups (n=6 per group):
-
Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test groups (different doses of the test compound, p.o.).
-
-
Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Inhibition of Protein Denaturation (%) at 100 µg/mL | NO Production Inhibition (%) at 100 µM | TNF-α Inhibition (%) at 100 µM | IL-6 Inhibition (%) at 100 µM | COX-2 Inhibition IC50 (µM) |
| Parent Compound | |||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative 3 | |||||
| Diclofenac Sodium | |||||
| Celecoxib |
Table 2: In Vivo Anti-inflammatory Activity of Lead Compounds in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Control (Vehicle) | - | - | - | ||
| Indomethacin | 10 | ||||
| Lead Compound 1 | 25 | ||||
| Lead Compound 1 | 50 | ||||
| Lead Compound 2 | 25 | ||||
| Lead Compound 2 | 50 |
Visualization of Signaling Pathways and Workflows
Key Inflammatory Signaling Pathways
Inflammation is a complex biological response involving multiple signaling cascades. The NF-κB and MAPK pathways are central regulators of the inflammatory process.[20][21][22][23][24][25]
Caption: The NF-κB Signaling Pathway in Inflammation.
Caption: The MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The development of novel anti-inflammatory agents from this compound follows a structured workflow from synthesis to in vivo validation.
Caption: Drug Discovery Workflow for Novel Anti-inflammatory Agents.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 8. bbrc.in [bbrc.in]
- 9. dovepress.com [dovepress.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 25. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Azo Dyes from 2-Amino-5,6-dimethylbenzothiazole
Introduction
2-Amino-5,6-dimethylbenzothiazole is a key heterocyclic amine intermediate used in the synthesis of a variety of disperse azo dyes. The incorporation of the benzothiazole moiety is significant in dye chemistry, as it often imparts high tinctorial strength, good color fastness, and bright shades to the final dye molecules.[1] These dyes are particularly effective for dyeing hydrophobic fibers like polyester.[1][2] The synthesis route is a well-established, two-step process involving the diazotization of the this compound followed by an azo coupling reaction with a suitable electron-rich aromatic compound.[1][3] This document provides detailed protocols, quantitative data, and workflow visualizations for the preparation and characterization of azo dyes derived from this precursor.
General Synthesis Workflow
The synthesis of azo dyes from this compound is a sequential process consisting of three primary stages: diazotization of the amine, the azo coupling reaction, and finally, the isolation and purification of the resulting dye.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of azo dyes. The procedures are based on established methods for 2-aminobenzothiazole derivatives.[1][3][4]
Protocol 1: Diazotization of this compound
This protocol describes the formation of the benzothiazole diazonium salt, which is the electrophile in the subsequent coupling reaction.[5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
Procedure:
-
In a beaker, carefully dissolve a specific molar amount (e.g., 0.01 mol) of this compound in a sufficient volume of concentrated acid (e.g., H₂SO₄) while cooling in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol) in a minimal amount of cold distilled water.
-
Cool the solution of the amine to 0-5 °C using an ice-salt bath.
-
While maintaining the temperature between 0 and 5 °C, add the sodium nitrite solution dropwise to the amine solution with vigorous stirring.[3]
-
Continue stirring the mixture for 1 to 3 hours at this temperature to ensure the complete formation of the diazonium salt.[1] The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the prepared diazonium salt with an electron-rich coupling component to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, m-toluidine)
-
Appropriate solvent (e.g., acetic acid, ethanol, aqueous base)
-
Sodium Acetate or other base (for pH adjustment)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Dissolve the coupling component (e.g., 0.01 mol) in a suitable solvent. For phenols, an aqueous alkaline solution (e.g., NaOH or KOH) is often used; for anilines, an acidic medium like acetic acid is common.[3]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with constant, vigorous stirring.[4]
-
Maintain the temperature below 5 °C throughout the addition.
-
Adjust the pH of the reaction mixture as needed. For coupling with phenols, the pH is typically maintained in the alkaline range (pH 8-10), while for anilines, it is kept in the acidic range (pH 4-6).
-
Continue stirring the mixture in the ice bath for an additional 2-4 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.[1]
Protocol 3: Isolation and Purification
This protocol describes the final steps to obtain the pure azo dye.
Materials:
-
Azo dye precipitate (from Protocol 2)
-
Cold Distilled Water
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
-
Büchner Funnel and Flask
-
Vacuum Oven
Procedure:
-
Isolate the precipitated crude dye by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.[1]
-
Purify the crude dye by recrystallization from a suitable solvent. An ethanol-acetone mixture is often effective.[1]
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60 °C) to a constant weight.[1]
Reaction Pathway
The chemical transformation involves the conversion of the primary aromatic amine to a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component.
Quantitative Data Summary
The table below summarizes representative data for azo dyes synthesized from various substituted 2-aminobenzothiazole precursors. The properties, such as absorption maximum (λmax) and color, are highly dependent on the electronic nature of both the benzothiazole ring and the coupling component.
| Diazo Component Precursor | Coupling Component | Yield (%) | λmax (nm) | Observed Color | Reference |
| 2-Amino-6-chloro-benzothiazole derivative | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | 62 | 380-460 | Yellow-Orange | [4] |
| 2-Amino-6-nitro-1,3-benzothiazole | m-Toluidine | - | 530.5 | Brown | [6] |
| 2-Aminobenzothiazole | m-Toluidine | - | - | Varies | [1] |
| 2-Amino-5-nitrobenzothiazole | Substituted Anilines | - | - | Varies | [2] |
Note: Data is compiled from studies on structurally similar 2-aminobenzothiazole derivatives and is representative of the expected outcomes for dyes derived from this compound.
Applications
Azo dyes derived from 2-aminobenzothiazole and its derivatives are primarily used as disperse dyes.[2] Their key applications include:
-
Textile Industry: They are highly effective for dyeing synthetic, hydrophobic fibers such as polyester, nylon, and cellulose acetate, providing a range of bright and fast colors.[1][2]
-
Color Chemistry: Their robust chemical structure and vibrant colors make them valuable in various areas of color chemistry.[7]
-
Pharmaceutical and Biological Research: The benzothiazole scaffold is a recognized pharmacophore, and azo dyes containing this moiety have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acu.edu.in [acu.edu.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. isca.me [isca.me]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Studying the Anthelmintic Activity of 2-Amino-5,6-dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the anthelmintic properties of 2-Amino-5,6-dimethylbenzothiazole. The protocols outlined below are designed for both initial screening and more detailed mechanistic studies, primarily utilizing the model organism Caenorhabditis elegans and the earthworm Pheretima posthuma.
Overview and Rationale
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including anthelmintic properties.[1][2] The compound this compound is a subject of interest for its potential as a novel anthelmintic agent. The following protocols provide standardized methods to evaluate its efficacy, quantify its effects on nematode motility and survival, and explore its potential mechanism of action. The primary hypothesis for the anthelmintic action of such compounds is the disruption of neurotransmission, particularly the cholinergic system, which is a well-established target for anthelmintics.[3][4]
Data Presentation
The following tables summarize key quantitative data that should be collected during the experimental procedures.
Table 1: In Vitro Anthelmintic Activity against Pheretima posthuma
| Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Vehicle Control (e.g., 1% DMSO) | No paralysis observed | No death observed |
| Positive Control (e.g., Albendazole 10 mg/mL) | Record Time | Record Time |
| This compound (10) | Record Time | Record Time |
| This compound (20) | Record Time | Record Time |
| This compound (50) | Record Time | Record Time |
Table 2: In Vitro Anthelmintic Activity against Caenorhabditis elegans (L4 Larvae) in Liquid Culture
| Concentration (µM) | % Motility Reduction (at 24 hours) | % Viability (at 24 hours) |
| Vehicle Control (e.g., 0.5% DMSO) | 0% | 100% |
| Positive Control (e.g., Ivermectin 10 µM) | Record % | Record % |
| This compound (10) | Record % | Record % |
| This compound (50) | Record % | Record % |
| This compound (100) | Record % | Record % |
Experimental Protocols
In Vitro Anthelmintic Assay using Pheretima posthuma (Earthworm)
This protocol is a preliminary screen to assess the general anthelmintic potential of the test compound.
Materials:
-
Adult earthworms (Pheretima posthuma) of similar size
-
This compound
-
Albendazole (positive control)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Normal saline solution
-
Petri dishes
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations (e.g., 10, 20, 50 mg/mL) by diluting the stock solution with normal saline. The final concentration of the solvent should be low (e.g., ≤1% DMSO) and non-toxic to the worms.
-
Prepare a solution of the positive control, Albendazole (e.g., 10 mg/mL).
-
Prepare a vehicle control solution containing the same concentration of the solvent in normal saline.
-
-
Worm Preparation:
-
Collect adult earthworms and wash them with normal saline to remove any adhering soil or debris.
-
-
Exposure:
-
Place six earthworms in each Petri dish.
-
Add 25 mL of the respective test, positive control, or vehicle control solution to each Petri dish.
-
-
Observation:
-
Record the time taken for the paralysis of each worm. Paralysis is determined by the absence of movement, even when the Petri dish is gently shaken.
-
Record the time of death for each worm. Death is confirmed by the loss of motility and a lack of response to external stimuli (e.g., gentle prodding with a needle) and placing the worms in warm water (50°C), which will induce movement if they are alive.
-
-
Data Analysis:
-
Calculate the mean time to paralysis and death for each concentration.
-
Compare the results with the positive and vehicle controls.
-
In Vitro Motility and Viability Assay using Caenorhabditis elegans
This protocol uses the model organism C. elegans for a more detailed and higher-throughput analysis of anthelmintic activity.
Materials:
-
Synchronized L4 stage C. elegans
-
This compound
-
Ivermectin (positive control)
-
M9 buffer
-
S-medium
-
E. coli OP50 (food source)
-
96-well microtiter plates
-
Automated worm tracker or microscope for observation
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in S-medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final solvent concentration is non-toxic to the worms (e.g., ≤0.5% DMSO).
-
Prepare a solution of the positive control, Ivermectin (e.g., 10 µM).
-
Prepare a vehicle control with the same concentration of solvent in S-medium.
-
-
Worm Preparation:
-
Culture and synchronize C. elegans to obtain a population of L4 larvae.
-
Wash the L4 worms off the culture plates with M9 buffer and collect them by centrifugation.
-
Wash the worm pellet three times with M9 buffer to remove bacteria.
-
-
Assay Setup:
-
In a 96-well plate, add approximately 20-30 L4 worms per well in a final volume of 100 µL of S-medium containing E. coli OP50 as a food source.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plates at 20°C.
-
Assess worm motility at various time points (e.g., 1, 4, 12, 24 hours) using an automated worm tracker or by manual observation under a microscope. Motility can be quantified as the number of body bends per minute or as a percentage reduction compared to the vehicle control.
-
Assess viability at the final time point by counting the number of live (moving or responding to touch) and dead (straight and unresponsive) worms.
-
-
Data Analysis:
-
Calculate the percentage of motility reduction and the percentage of viability for each concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) for motility reduction if a dose-response is observed.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro anthelmintic activity testing.
Proposed Signaling Pathway of Action
References
Troubleshooting & Optimization
improving the solubility of 2-Amino-5,6-dimethylbenzothiazole for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Amino-5,6-dimethylbenzothiazole in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is an off-white crystalline solid.[1] Its limited solubility in aqueous solutions is a primary challenge for in vitro testing. Key properties are summarized in the table below.
Q2: Why is this compound poorly soluble in aqueous media?
The poor aqueous solubility is primarily due to its molecular structure. The benzothiazole core is a bicyclic aromatic system that is largely non-polar and hydrophobic (lipophilic). This characteristic leads to unfavorable interactions with polar water molecules, making it difficult to dissolve in aqueous buffers commonly used in biological assays.[2]
Q3: What is the recommended starting solvent for creating a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective organic solvent for dissolving this compound and similar poorly soluble small molecules to create a high-concentration stock solution.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5%.[3] While some cell lines may tolerate up to 2%, high concentrations of DMSO can have unintended effects on cell growth and function.[4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [6][7] |
| Molecular Weight | 178.25 g/mol | [1][6] |
| Appearance | Off-white to light yellow crystalline solid/powder | [1][6][7] |
| Melting Point | 185-193 °C | [6][7] |
| Aqueous Solubility | < 1 mg/mL (Insoluble in water) | [1] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO, Ethanol) | Alters the polarity of the solvent to make it more favorable for the solute.[8] | Simple, rapid, and effective for creating concentrated stock solutions.[9] | Potential for cytotoxicity at higher concentrations in cell-based assays.[3][5] | Initial stock solution preparation. |
| pH Adjustment | The molecule contains a basic amine group that can be protonated in acidic conditions, forming a more soluble salt.[1] | Can significantly increase aqueous solubility without organic solvents. | May not be compatible with assays sensitive to pH changes; potential for compound degradation.[10][11] | Assays where the buffer pH can be adjusted and maintained in the acidic range. |
| Surfactants (e.g., Tween-20, Pluronic F-68) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations. | Can be cytotoxic, making them unsuitable for many cell-based assays above the critical micelle concentration.[4][12] | Cell-free assays (e.g., enzyme inhibition, binding assays). |
| Cyclodextrins | Form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment.[3][13] | Generally have low toxicity. | Can sometimes interfere with compound-target binding; may not be effective for all molecules. | Cell-based and cell-free assays where other methods fail. |
Troubleshooting Guides
Problem 1: The compound is precipitating out of solution after I dilute my DMSO stock into aqueous buffer.
This is a common issue known as "precipitation upon dilution."[2] It occurs when the local concentration of the compound exceeds its solubility limit in the mixed DMSO/aqueous solvent system.
-
Solution 1: Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring gently. This ensures rapid and even dispersion, preventing localized high concentrations.[14]
-
Solution 2: Reduce Final Concentration: The simplest solution may be to lower the final concentration of the compound in the assay to a level below its solubility limit.
-
Solution 3: Use a Two-Step Dilution: Perform an intermediate dilution of the DMSO stock in pure water before the final dilution into a buffer containing salts. Salts can decrease the solubility of organic compounds.[15]
-
Solution 4: Increase Stock Concentration: Prepare a more concentrated DMSO stock so that a smaller volume is needed for the final dilution. This keeps the final percentage of DMSO in the assay low.[14]
Problem 2: The compound will not dissolve completely, even in 100% DMSO.
-
Solution 1: Apply Gentle Heat and Sonication: Warm the solution gently to 37°C and use a sonicator bath. The added energy can help break down the crystal lattice structure of the solid compound.[14] Be cautious, as excessive heat can cause degradation.
-
Solution 2: Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.[14]
-
Solution 3: Test Alternative Organic Solvents: If DMSO fails, other solvents like dimethylformamide (DMF) can be tested, but their compatibility with the specific assay must be verified.[15]
Problem 3: I'm observing inconsistent results or lower-than-expected activity in my assay.
This may be due to the compound not being fully solubilized at the final assay concentration, leading to a lower effective concentration of the active molecule.
-
Solution 1: Visually Inspect for Precipitation: Before running the assay, prepare the final dilution in a clear microplate or tube and visually inspect it for any cloudiness or precipitate against a dark background.
-
Solution 2: Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the highest concentration at which the compound remains in solution in your specific assay buffer. A common method involves measuring the turbidity or light scattering of serial dilutions.[2]
-
Solution 3: Incorporate a Surfactant (for cell-free assays): For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[4]
-
Solution 4: Utilize Formulation Aids: For benzothiazole derivatives, the use of surfactants like Pluronic F-68 (e.g., 0.05%) in the final dilution medium has been shown to be effective.[16]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (MW: 178.25 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tube or glass vial
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh 1.78 mg of this compound and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Vortex the solution vigorously for 2-3 minutes.
-
If solid particles remain, place the vial in a sonicator water bath for 10-15 minutes, or until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.[14]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Systematic Workflow for Addressing Solubility Issues
This protocol outlines a step-by-step approach to identify and solve solubility problems encountered during experiments.
Caption: A systematic workflow for troubleshooting compound precipitation.
Protocol 3: Preparing Final Working Solutions for In Vitro Assays
This workflow details the recommended procedure for diluting a DMSO stock solution to the final concentration for an in vitro experiment.
Caption: Recommended workflow for preparing the final assay solution.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 29927-08-0 [sigmaaldrich.com]
- 7. This compound | 29927-08-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpbr.in [ijpbr.in]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. benchchem.com [benchchem.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. iris.unife.it [iris.unife.it]
optimizing reaction conditions for the synthesis of 2-Amino-5,6-dimethylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-5,6-dimethylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the reaction of 3,4-dimethylaniline with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of a halogen, typically bromine or a bromine equivalent, to facilitate the oxidative cyclization of the intermediate thiourea.[1][2] This approach is a variation of the Hugershoff synthesis of 2-aminobenzothiazoles.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The cyclization may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[3]
-
Side reactions: Undesired side reactions, such as over-halogenation of the aromatic ring, can consume starting materials and generate impurities.[3]
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst concentration are critical parameters that require careful optimization.[3]
-
Purity of starting materials: Impurities in the 3,4-dimethylaniline or thiocyanate salt can interfere with the reaction.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of byproducts is a common issue. Potential side products include:
-
Unreacted starting materials: Incomplete conversion will result in the presence of 3,4-dimethylaniline and its corresponding thiourea intermediate.[3]
-
Over-brominated products: If bromine is used as the cyclizing agent, addition of excess bromine can lead to bromination of the benzene ring of the product.
-
Disulfide formation: Oxidation of the intermediate thiourea can sometimes lead to the formation of disulfide-linked impurities.
Q4: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Neutralization and Precipitation: After the reaction, the mixture is often made alkaline to precipitate the crude product.[4]
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove impurities.[4]
-
Activated Carbon Treatment: If the product has an off-white or yellowish color, treating the hot ethanolic solution with activated carbon (e.g., Norit) can help remove colored impurities before recrystallization.[3]
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be employed for purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | Monitor the reaction progress using TLC. If the starting material spot persists, consider extending the reaction time or gradually increasing the temperature.[3] |
| Suboptimal Temperature | Both excessively high and low temperatures can negatively impact the reaction. High temperatures may promote side reactions.[3] Experiment with a temperature range, for example, starting at a lower temperature and gradually increasing it. |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants (3,4-dimethylaniline, thiocyanate salt, and halogenating agent) are correct. An excess of the thiocyanate is often used.[4] |
| Poor Quality of Reagents | Use fresh, high-purity 3,4-dimethylaniline and anhydrous thiocyanate salt. |
Problem 2: Product is Impure (Off-color, Multiple Spots on TLC)
| Potential Cause | Suggested Solution |
| Side Reactions | Control the addition of the halogenating agent (e.g., bromine) carefully. Add it dropwise at a controlled temperature to minimize over-halogenation. |
| Trapped Solvent/Impurities | After filtration, wash the product thoroughly with water and then a suitable organic solvent (like cold ethanol) to remove residual impurities.[4] |
| Colored Impurities | During recrystallization from hot ethanol, add activated carbon and filter the hot solution to decolorize it before allowing it to cool and crystallize.[3] |
| Incomplete Neutralization | Ensure the pH is sufficiently basic during workup to fully precipitate the free amine product from its salt form. |
Experimental Protocols & Data
Generalized Experimental Protocol
This protocol is a representative example based on the synthesis of similar 2-aminobenzothiazoles and should be optimized for the specific synthesis of the 5,6-dimethyl derivative.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 3,4-dimethylaniline in a suitable solvent like chlorobenzene or glacial acetic acid.
-
Thiourea Formation: Add sodium thiocyanate to the solution. If using an acidic solvent, the aniline salt will form, which then reacts with the thiocyanate upon heating to form the corresponding arylthiourea intermediate.
-
Cyclization: Cool the mixture and slowly add a solution of bromine in the same solvent, keeping the temperature controlled to prevent excessive side reactions.
-
Reaction Completion: After the addition, the mixture is typically stirred at a specific temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude this compound.[4]
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from ethanol, often with the use of activated carbon to remove colored impurities.[3][4]
Table 1: Optimization of Reaction Conditions (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Glacial Acetic Acid | 25 -> 80 | 6 | 65 | 92 |
| 2 | Chlorobenzene | 100 | 5 | 72 | 94 |
| 3 | Ionic Liquid [BMIM]HSO₄ | 90 | 4 | 85 | 97 |
| 4 | Glacial Acetic Acid | 25 -> 100 | 6 | 68 | 89 (side products observed) |
| 5 | Chlorobenzene | 80 | 8 | 75 | 95 |
Note: This data is illustrative and serves as a starting point for optimization. Ionic liquids have been shown to be efficient media for similar syntheses.[5][6]
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: 2-Amino-5,6-dimethylbenzothiazole Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor yields in the derivatization of 2-Amino-5,6-dimethylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor yields in the derivatization of this compound?
Poor yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the substrates. Common issues include inactive catalysts, inappropriate choice of base or solvent, low reaction temperatures, and the presence of impurities. The sulfur atom in the benzothiazole ring can also coordinate with metal catalysts, leading to their deactivation.[1]
Q2: How can I improve the yield of N-acylation reactions with this compound?
N-acylation is a common derivatization for 2-aminobenzothiazoles. To improve yields, consider the following:
-
Choice of Acylating Agent: Acyl chlorides and anhydrides are common, but the reaction can also be performed directly with carboxylic acids.[2][3] Using glacial acetic acid as both a solvent and acylating agent at reflux has been reported to give high yields (around 88%).[2][3]
-
Catalyst: For certain reactions, such as those involving aromatic aldehydes and 1,3-diketones, a catalyst like Scandium (III) triflate (Sc(OTf)₃) can be effective.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and improve yields. For instance, the formation of a Schiff base from 2-amino-6-nitrobenzothiazole saw a yield increase from 38% (2 hours, conventional heating) to 76-80% (8-10 minutes, microwave).[4][5]
Q3: What are the key considerations for palladium- or copper-catalyzed cross-coupling reactions?
For Buchwald-Hartwig or Ullmann-type cross-coupling reactions to introduce aryl or other substituents, several factors are critical:
-
Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos are often effective.[1] In Ullmann reactions, ligands such as 1,10-phenanthroline can facilitate the coupling under milder conditions.[1] It's important to use a fresh, high-purity catalyst, as they can be sensitive to air and moisture.[1]
-
Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common for Buchwald-Hartwig reactions, while weaker bases like K₂CO₃ or Cs₂CO₃ are often used in Ullmann condensations.[1]
-
Solvent: Anhydrous polar aprotic solvents such as dioxane, toluene, DMF, or DMSO are typically used.[1] The choice of solvent can impact the solubility of reactants and intermediates.
Troubleshooting Guide: Overcoming Poor Yields
This guide addresses specific issues that may arise during the derivatization of this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The palladium or copper catalyst may be oxidized or poisoned by the sulfur atom in the benzothiazole ring.[1]
-
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates.
-
Suboptimal Base: The base may be too weak, too strong, or have poor solubility in the reaction medium.[1]
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[1]
-
Poor Solvent Choice: Reactants or intermediates may have limited solubility in the chosen solvent.[1]
Solutions:
-
Catalyst: Use a fresh batch of catalyst or a pre-catalyst that is less sensitive to air and moisture. Consider increasing the catalyst loading (e.g., 2-5 mol% for palladium-catalyzed reactions).[1]
-
Ligand: Screen a variety of ligands. For Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine ligands. For Ullmann condensations, chelating ligands like 1,10-phenanthroline may be beneficial.[1]
-
Base: For Buchwald-Hartwig reactions, try strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄. For Ullmann reactions, weaker bases such as K₂CO₃ or Cs₂CO₃ are often suitable.[1]
-
Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be explored to accelerate the reaction.[1]
-
Solvent: Screen different anhydrous polar aprotic solvents like dioxane, toluene, DMF, or DMSO.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting poor yields in derivatization reactions.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Causes:
-
Protic Impurities: The presence of water or other protic impurities can lead to the protonation of organometallic intermediates.[1]
-
Inappropriate Base: Some bases can act as hydride donors.[1]
-
High Reaction Temperature: Elevated temperatures can promote undesired side reactions.[1]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
-
Base Selection: Use a non-coordinating, anhydrous base.[1]
-
Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Residual Catalyst: Palladium or copper catalyst residues can be difficult to remove by standard column chromatography.[1]
-
Formation of Insoluble Byproducts: The reaction may produce insoluble materials that complicate purification.
Solutions:
-
Work-up Procedure: After the reaction, filter the mixture through a pad of Celite to remove insoluble catalyst residues. An aqueous work-up with a solution of ammonia or ethylenediamine can help remove residual copper salts by forming soluble complexes.[1]
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina instead of silica gel.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[1]
Data Presentation: Comparison of Acylation Protocols
The following table summarizes various methods for the N-acylation of 2-aminobenzothiazole, providing a comparison of reaction conditions and reported yields.
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Yield (%) |
| Acyl Chloride Method | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 |
| Acetic Acid Method | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88 |
| Anhydride Method | Succinic Anhydride | Glacial Acetic Acid | Reflux | 5 hours (est.) | N/A |
| Microwave-Assisted | Aromatic Aldehydes & 1,3-Diketones | Sc(OTf)₃ | Microwave | Minutes | High |
Data compiled from BenchChem Application Notes.[2]
Experimental Protocols
N-Acetylation using Acetic Acid[3]
-
Reaction Setup: In a round-bottom flask, add this compound (1 mmol) to glacial acetic acid (1 mL).
-
Heating: Heat the mixture to reflux (approximately 118 °C) for 8-10 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Precipitation: To the resulting residue, add water (3 mL) to precipitate the solid product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination[1]
-
Reaction Setup: To a dry flask, add this compound, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
General Derivatization Pathway
References
stability issues and proper storage of 2-Amino-5,6-dimethylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-Amino-5,6-dimethylbenzothiazole, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere is also recommended to prevent degradation.[1] While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 15°C for optimal stability.
Q2: What is the appearance of pure this compound, and what do color changes indicate?
A2: Pure this compound is typically a white to off-white or light yellow crystalline powder.[2] A noticeable change to a darker yellow or beige color may indicate potential degradation or the presence of impurities. If you observe a significant color change, it is advisable to verify the purity of the compound before use.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is sparingly soluble in DMSO and slightly soluble in methanol.[1] It is considered insoluble in water.[3] For experimental use, preparing a stock solution in DMSO is a common practice.
Q4: Is this compound sensitive to light or air?
A4: Yes, it is recommended to store this compound protected from light ("Keep in dark place") and under an inert atmosphere, suggesting sensitivity to light and oxidation.[1] Exposure to these conditions can lead to degradation over time.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, and aldehydes.[3] Contact with these substances should be avoided as it can lead to exothermic reactions and degradation of the compound.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | - Verify the storage conditions (temperature, light, atmosphere). - Perform a purity check using HPLC or another suitable analytical method. - If degradation is suspected, use a fresh batch of the compound. |
| Compound Has a Darker Than Expected Color | Exposure to light, air, or elevated temperatures leading to degradation. | - Assess the purity of the compound. - If the purity is compromised, a fresh sample should be used. - Ensure proper storage in a dark, cool, and dry place, preferably under an inert gas. |
| Difficulty Dissolving the Compound | Use of an inappropriate solvent or insufficient mixing. | - Use a recommended solvent such as DMSO or methanol.[1] - Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation. - Prepare fresh solutions for each experiment as the stability in solution may be limited. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Presence of impurities from synthesis or degradation products. | - Characterize the unexpected peaks using mass spectrometry to identify potential degradation products or impurities. - Review the synthetic route and purification steps if impurities are from the synthesis. - If degradation is suspected, refer to the stability testing protocol to identify potential degradation pathways. |
Stability Data
While specific long-term stability data under various conditions is not extensively published, the following table provides a hypothetical representation based on general chemical stability principles for similar compounds. This data should be used for illustrative purposes, and it is highly recommended that users perform their own stability studies for critical applications.
| Condition | Time | Purity (%) | Appearance |
| Recommended Storage (Cool, Dark, Dry, Inert Atmosphere) | 0 Months | 99.5 | White Powder |
| 12 Months | 99.2 | White Powder | |
| 24 Months | 98.8 | Off-White Powder | |
| Room Temperature (20-25°C) with Light Exposure | 0 Months | 99.5 | White Powder |
| 6 Months | 97.0 | Light Yellow Powder | |
| 12 Months | 94.5 | Yellow Powder | |
| Elevated Temperature (40°C) | 0 Months | 99.5 | White Powder |
| 3 Months | 95.8 | Light Yellow Powder | |
| 6 Months | 92.1 | Beige Powder | |
| High Humidity (75% RH) | 0 Months | 99.5 | White Powder |
| 6 Months | 98.0 | Off-White Powder | |
| 12 Months | 96.5 | Light Yellow, Clumpy |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under stress conditions. The results can help identify potential degradation products and establish a stability-indicating analytical method.
-
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
DMSO (ACS grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or DMSO.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At intervals (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At intervals (e.g., 1, 2, 4, 8 hours), take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
At intervals, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At intervals, take a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample in the dark.
-
After a defined period, analyze both the exposed and control samples by HPLC.
-
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Purification of Crude 2-Amino-5,6-dimethylbenzothiazole
Welcome to the technical support center for the purification of crude 2-Amino-5,6-dimethylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions to help you navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" during recrystallization | The compound is precipitating from the solution above its melting point. This can be due to a solvent in which the compound is too soluble, or the solution is too concentrated. The cooling rate may also be too rapid. | - Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. - Reduce the initial concentration by adding more of the primary solvent to the hot solution. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Use a seed crystal to induce crystallization. |
| Low or no crystal formation upon cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution may be too dilute. | - Partially evaporate the solvent to increase the concentration of the compound. - Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the solution at room temperature until turbidity persists, then gently warm until clear and allow to cool slowly. - Try a different solvent or solvent system. |
| Colored impurities in the final product | The crude material contains colored byproducts from the synthesis. These impurities may be co-crystallizing with the product. | - Perform a hot filtration of the recrystallization solution after dissolving the crude product. - Add a small amount of activated carbon (e.g., Norit) to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the carbon before cooling. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield. |
| Poor separation in column chromatography (streaking/tailing peaks) | The amino group of the compound is interacting with the acidic silanol groups on the silica gel stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Use a deactivated silica gel or an alternative stationary phase like alumina. |
| Product is insoluble in common organic solvents for purification | The compound has low solubility in a wide range of common laboratory solvents. | - For recrystallization, consider using a solvent mixture where the compound has good solubility in one solvent when hot and poor solubility in the other. - For chromatography, a more polar solvent system may be required. - Consider converting the amine to a salt (e.g., hydrochloride salt) which may have different solubility properties, allowing for purification, and then neutralizing back to the free base. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of crude this compound?
A good starting point for the recrystallization of this compound is a mixed solvent system of ethanol and water. Based on procedures for similar compounds like 2-Amino-6-methylbenzothiazole, dissolving the crude product in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid, and then allowing it to cool slowly can yield purified crystals.[1] Other potential solvent systems to explore include mixtures of methanol and water, or tetrahydrofuran (THF) and hexane.[2]
Q2: What are the likely impurities in crude this compound?
The synthesis of 2-aminobenzothiazoles often proceeds via the Hugerschoff reaction, which involves the cyclization of a substituted arylthiourea.[3][4] Therefore, common impurities may include:
-
Unreacted starting materials, such as 3,4-dimethylaniline and thiocyanate salts.
-
The intermediate N-(3,4-dimethylphenyl)thiourea.
-
Side-products from the cyclization reaction.
Q3: What are the recommended conditions for thin-layer chromatography (TLC) analysis of this compound?
For TLC analysis, a common mobile phase would be a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The exact ratio will need to be optimized to achieve an Rf value between 0.3 and 0.7 for the desired compound. Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable agent such as potassium permanganate.
Q4: Can you provide a general protocol for column chromatography purification?
For preparative column chromatography, silica gel is a common stationary phase. To mitigate issues with the basicity of the amino group, it is advisable to use a mobile phase containing a small amount of a basic modifier. A suggested mobile phase is a gradient of ethyl acetate in hexane, with the addition of 0.1-1% triethylamine to both solvents. The purification progress can be monitored by TLC.
Q5: My purified product has a low melting point and appears as an off-white or yellowish solid. Is this expected?
Yes, this compound is often described as an off-white to yellow or beige crystalline powder. The presence of minor impurities can lead to a broader melting point range and a more pronounced color. Effective purification should yield a product with a sharper melting point.
Experimental Protocols
Recrystallization of 2-Amino-6-methylbenzothiazole (A Model Protocol Adaptable for this compound)
This protocol is for a closely related compound and can be adapted for the purification of crude this compound.[1]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (Norit) and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. If too much water is added, clarify the solution by adding a small amount of hot ethanol.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Data Presentation
| Parameter | 2-Amino-6-methylbenzothiazole (Model Compound) | Reference |
| Recrystallization Solvent | Ethanol/Water | [1] |
| Appearance of Purified Product | Pale yellow granular solid | [1] |
| Melting Point | 135-136 °C | [1] |
Note: This data is for a related compound and serves as a guideline. Actual values for this compound may vary.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflows for the purification of crude this compound.
Logical Relationship for Troubleshooting "Oiling Out"
Caption: Troubleshooting guide for addressing the issue of a compound "oiling out" during recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
Technical Support Center: Scale-Up Synthesis of 2-Amino-5,6-dimethylbenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 2-Amino-5,6-dimethylbenzothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent industrial method for synthesizing 2-aminobenzothiazoles, including the 5,6-dimethyl derivative, is the Hugerschoff reaction. This involves the oxidative cyclization of an arylthiourea intermediate. The typical starting material is 3,4-dimethylaniline, which is first converted to 1-(3,4-dimethylphenyl)thiourea by reacting it with a thiocyanate salt (e.g., sodium thiocyanate) in the presence of an acid. The subsequent cyclization of the thiourea intermediate to form the 2-aminobenzothiazole ring is achieved using an oxidizing agent.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up the synthesis of this compound introduces several critical safety hazards:
-
Exothermic Reactions: The oxidative cyclization step can be highly exothermic. Without proper temperature control, this can lead to a runaway reaction, posing a significant safety risk.
-
Hazardous Reagents: The synthesis may involve corrosive acids (e.g., sulfuric acid) and potentially hazardous oxidizing agents. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Solvent Handling: Large volumes of organic solvents may be used, increasing the risk of fire and exposure. Operations should be conducted in well-ventilated areas with appropriate fire suppression systems.
Q3: We are observing a lower than expected yield. What are the potential causes?
A3: Low yields during the scale-up synthesis can be attributed to several factors:
-
Incomplete Thiourea Formation: The initial reaction to form the 1-(3,4-dimethylphenyl)thiourea intermediate may not have gone to completion.
-
Suboptimal Cyclization Conditions: The temperature and reaction time for the oxidative cyclization are critical. Deviations from the optimal range can lead to incomplete reaction or the formation of byproducts.
-
Side Reactions: Over-oxidation or other side reactions can consume the starting material or the desired product.
-
Product Loss During Work-up and Purification: Inefficient extraction or crystallization can lead to significant product loss.
Q4: How can we minimize the formation of impurities during the scale-up?
A4: Impurity formation is a common challenge in large-scale synthesis. To mitigate this:
-
Control of Reaction Temperature: Precise temperature control is crucial to prevent side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent unwanted oxidative side reactions.
-
Purity of Starting Materials: Ensure the purity of the 3,4-dimethylaniline and other reagents to avoid introducing impurities from the start.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction of 3,4-dimethylaniline. | Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. Consider adjusting the reaction time or temperature for the thiourea formation step. |
| Suboptimal temperature for cyclization. | Carefully control the temperature during the addition of the oxidizing agent. A slow, controlled addition can help manage the exotherm. Optimize the reaction temperature based on small-scale experiments. | |
| Product loss during purification. | Optimize the recrystallization solvent system and procedure to maximize product recovery. Ensure efficient phase separation during extractions. | |
| Impurity Formation | Side reactions due to overheating. | Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature. |
| Presence of unreacted starting materials. | Ensure the initial thiourea formation step goes to completion before proceeding with cyclization. | |
| Formation of over-oxidized byproducts. | Use the stoichiometric amount of the oxidizing agent and monitor the reaction closely to avoid over-oxidation. | |
| Difficult Purification | Oily or impure product after initial isolation. | Recrystallization is the preferred method for purification at scale. Screen various solvent systems to find one that provides good crystal formation and effectively removes impurities. |
| Product is difficult to crystallize. | Try seeding the solution with a small amount of pure product. Cooling the solution slowly can also promote better crystal growth. | |
| Safety Concerns | Runaway exothermic reaction. | Use a reactor with adequate cooling capacity. Add the oxidizing agent portion-wise or via a dropping funnel to control the rate of reaction and heat generation. |
| Exposure to hazardous chemicals. | All personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats. Work in a well-ventilated fume hood or a controlled manufacturing environment. |
Experimental Protocols
Synthesis of 1-(3,4-dimethylphenyl)thiourea
Materials:
-
3,4-Dimethylaniline
-
Sodium thiocyanate
-
Concentrated Sulfuric Acid
-
Chlorobenzene
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3,4-dimethylaniline (1.0 mole) in chlorobenzene.
-
Slowly add concentrated sulfuric acid (0.55 moles) dropwise while maintaining the temperature below 30°C. A precipitate of 3,4-dimethylaniline sulfate will form.
-
Add sodium thiocyanate (1.1 moles) to the suspension.
-
Heat the mixture to 100°C and maintain for 3-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The 1-(3,4-dimethylphenyl)thiourea can be isolated by filtration and washing with water, or the reaction mixture can be carried forward to the next step.
Synthesis of this compound
Materials:
-
1-(3,4-dimethylphenyl)thiourea (from the previous step)
-
Sulfuryl chloride
-
Water
-
Concentrated Ammonium Hydroxide
-
Ethanol
Procedure:
-
Cool the solution containing 1-(3,4-dimethylphenyl)thiourea to 30°C.
-
Slowly add sulfuryl chloride (1.34 moles) over a period of 15-20 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the reaction mixture at 50°C for 2 hours.
-
Filter to remove the chlorobenzene.
-
Dissolve the solid residue in hot water.
-
Make the solution alkaline (pH ~8-9) by the addition of concentrated ammonium hydroxide.
-
The crude this compound will precipitate. Filter the solid and wash with water.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol/water.
Data Presentation
| Parameter | Lab Scale (Typical) | Scale-Up (Target) |
| Starting Material | 3,4-Dimethylaniline | 3,4-Dimethylaniline |
| Scale | 10 g | 1 kg |
| Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
how to monitor the progress of reactions involving 2-Amino-5,6-dimethylbenzothiazole using TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for effectively monitoring the progress of chemical reactions involving 2-Amino-5,6-dimethylbenzothiazole using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for my reaction?
A1: The first step is to select an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). The goal is to find a ratio where the starting material, this compound, has a retention factor (Rf) of approximately 0.2-0.3, allowing space for the product spot to appear at a different Rf.
Q2: How do I choose the right TLC plate?
A2: For most applications involving aromatic amines like this compound, standard silica gel 60 F254 plates are the preferred choice. The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.[1][2]
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and many of its derivatives are aromatic and contain extended π systems, making them visible under a short-wave UV lamp (254 nm) where they will appear as dark spots.[1][2] For compounds that are not UV-active or for enhanced visualization, chemical stains can be used. Iodine vapor is a common and semi-destructive method that reacts with many organic compounds to produce yellow-brown spots.[1] Other stains like p-anisaldehyde or potassium permanganate can also be effective.[3]
Q4: How do I confirm if the reaction is complete?
A4: A reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible on the TLC plate. To confirm this, it is crucial to use a "co-spot," which is a single lane on the TLC plate where both the reaction mixture and the starting material are spotted on top of each other. If the reaction is complete, you should see only the product spot in the reaction mixture lane and a single spot in the co-spot lane at the same Rf as the product.[4]
Q5: What does it mean if I see multiple spots in the reaction mixture lane?
A5: The presence of multiple spots indicates that your reaction mixture contains several components. These could be your desired product, unreacted starting material, intermediates, or byproducts. Comparing the Rf values of these spots to your starting material can help in their initial identification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).[5][6]2. The compound is highly polar or acidic/basic.[5][6]3. The solvent system is inappropriate.[7] | 1. Dilute the sample before spotting it on the TLC plate.[5]2. For basic compounds like amines, add a small amount (0.1-2.0%) of a base like triethylamine or ammonia to the eluent.[5][6]3. Experiment with a different solvent system, potentially one with a different polarity. |
| Spots remain on the baseline (Rf ≈ 0). | 1. The eluent is not polar enough to move the compound up the plate.[5] | 1. Increase the proportion of the polar solvent in your eluent mixture. For example, if using 9:1 Hexane:Ethyl Acetate, try 7:3 or 5:5. |
| Spots run with the solvent front (Rf ≈ 1). | 1. The eluent is too polar for the compound.[5] | 1. Decrease the proportion of the polar solvent in your eluent mixture. For example, if using 1:1 Hexane:Ethyl Acetate, try 4:1 or 9:1. |
| No spots are visible on the plate. | 1. The sample concentration is too low.[5][7]2. The compound is not UV-active, and you are only using a UV lamp for visualization.[5]3. The solvent level in the developing chamber was above the spotting line.[7] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5][7]2. Use a chemical stain for visualization, such as iodine vapor or p-anisaldehyde.[3]3. Ensure the solvent level in the chamber is below the line where the samples are spotted.[5] |
| Unexpected spots appear. | 1. Contamination of the TLC plate from handling.[7]2. The compound may be decomposing on the silica gel plate.[4] | 1. Handle TLC plates only by the edges to avoid transferring oils from your skin.[8]2. Perform a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase like alumina.[4] |
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the key steps for monitoring a reaction where this compound is the starting material.
1. Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
Eluent (solvent system determined from development)
-
Reaction mixture
-
Solution of pure this compound (starting material, SM) in a volatile solvent
-
UV lamp (254 nm)
-
Visualization agent (e.g., iodine chamber)
2. Preparation:
-
Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the eluent, to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
-
Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[9] Do not use a pen, as the ink can chromatograph.[7]
-
Mark three equally spaced points on the origin line for spotting: one for the starting material (SM), one for the reaction mixture (Rxn), and one for a co-spot (Co).
3. Spotting the Plate:
-
Dip a clean capillary tube into the solution of the starting material.
-
Lightly touch the end of the capillary tube to the "SM" mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[9]
-
Using a new capillary tube, take a small aliquot of the reaction mixture and spot it on the "Rxn" mark.
-
For the co-spot, first spot the starting material on the "Co" mark, let it dry, and then spot the reaction mixture directly on top of it.
4. Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent.[5]
-
Close the lid and allow the eluent to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9]
5. Visualization and Interpretation:
-
Allow the plate to air dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) in a dark environment. Lightly circle any visible spots with a pencil.[10]
-
If necessary, place the plate in an iodine chamber until spots develop a brownish color.[11]
-
Analyze the chromatogram:
-
The "SM" lane shows the position of your starting material.
-
The "Rxn" lane shows all UV-active components of your reaction. A new spot with a different Rf value from the starting material indicates product formation.
-
The "Co" lane helps to confirm the identity of the spots. If the starting material spot has disappeared in the "Rxn" lane, the reaction is likely complete.
-
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Workflow for TLC Monitoring of Reactions
The following diagram illustrates the logical workflow for using TLC to monitor the progress of a chemical reaction.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theory.labster.com [theory.labster.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. chembam.com [chembam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
selecting the appropriate solvent for recrystallizing 2-Amino-5,6-dimethylbenzothiazole
Technical Support Center: Recrystallization of 2-Amino-5,6-dimethylbenzothiazole
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for selecting an appropriate solvent for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a systematic approach to solvent selection is recommended, starting with solvents that have proven effective for structurally similar compounds.
Q2: Which solvents are good starting points for screening?
A2: Based on data from similar benzothiazole and aminothiazole derivatives, a range of polar and non-polar solvents should be considered. Alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), ethers (THF, 1,4-dioxane), and hydrocarbons (hexane, toluene) are all potential candidates. Water is generally not a suitable primary solvent due to the low solubility of this compound[1]. However, it can be effective as an anti-solvent in a mixed solvent system (e.g., ethanol/water)[2].
Q3: How do I perform a solvent screen to find the best recrystallization solvent?
A3: A small-scale solvent screen is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and the solvent's boiling point. The goal is to identify a solvent that shows a significant difference in solubility between hot and cold conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is likely too soluble in the chosen solvent, or the solution is cooling too rapidly. | Add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid. Cool the solution slowly. Alternatively, try a different solvent system altogether. |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent. If crystals still do not form, the solvent is likely too good a solvent. Try a solvent in which the compound is less soluble, or use the current solvent as part of a mixed solvent system. |
| Very low recovery of purified product. | The compound may have significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is not significantly purer than the crude material. | The impurity may have similar solubility characteristics to the desired compound in the chosen solvent. | A different solvent or a mixed solvent system may be required to effectively separate the impurity. Alternatively, another purification technique, such as column chromatography, may be necessary. |
Data Presentation
The following table provides solubility data for the structurally similar compound, 2-amino-5-methylthiazole, in various solvents. This data can serve as a useful guide for selecting initial screening solvents for this compound. The general trend in solubility is expected to be similar.
| Solvent | Molar Solubility of 2-amino-5-methylthiazole (High to Low) |
| Methanol | Highest |
| Ethyl acetate | High |
| Acetone | High |
| Ethanol | High |
| 1,4-Dioxane | Moderate |
| 2-Butanone | Moderate |
| n-Propanol | Moderate |
| Isopropanol | Moderate |
| Acetonitrile | Low |
| Toluene | Low |
| Cyclohexane | Lowest |
Data adapted from a study on 2-amino-5-methylthiazole, which is structurally similar to this compound[3].
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a promising solvent based on the solubility data of similar compounds and small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of additional solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound ("good" solvent), while the other should dissolve it poorly ("poor" or "anti-solvent"). A common example for similar compounds is an ethanol/water mixture[2].
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
References
minimizing impurity formation in 2-Amino-5,6-dimethylbenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-5,6-dimethylbenzothiazole.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The cyclization of the intermediate thiourea requires adequate thermal energy.
-
Solution: Ensure the reaction is heated for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3,4-dimethylaniline) is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: Incorrect molar ratios of reactants, particularly the brominating agent, can lead to side reactions or incomplete conversion.
-
Solution: Carefully control the stoichiometry of bromine or N-bromosuccinimide (NBS). An excess of the brominating agent can lead to the formation of halogenated byproducts, while an insufficient amount will result in incomplete reaction.
-
-
Poor Quality of Reagents:
-
Cause: Degradation or impurities in the starting materials (3,4-dimethylaniline, potassium thiocyanate, bromine) can inhibit the reaction.
-
Solution: Use freshly purified reagents. 3,4-dimethylaniline can discolor upon storage due to oxidation and may need to be distilled before use. Ensure potassium thiocyanate is dry.
-
-
Loss of Product during Work-up and Purification:
-
Cause: The product may be partially soluble in the wash solutions or remain in the mother liquor after crystallization.
-
Solution: Minimize the volume of solvent used for washing the crude product. When purifying by recrystallization, cool the solution slowly to maximize crystal formation and recover the product from the mother liquor if necessary.
-
Problem 2: Formation of Colored Impurities
Question: My final product has a persistent yellow or brown discoloration, even after recrystallization. What are these impurities and how can I remove them?
Answer:
Colored impurities are a common issue in this synthesis. The most likely culprits are polymeric thiocyanogen and oxidation products of the aniline starting material.
-
Polymeric Thiocyanogen:
-
Cause: This yellow to orange polymer forms when the reaction temperature is too high during the addition of bromine.[1]
-
Solution: Maintain a low temperature (typically 0-10 °C) during the dropwise addition of the bromine solution. Slow and controlled addition is crucial.
-
-
Oxidation of 3,4-dimethylaniline:
-
Cause: Anilines are susceptible to air oxidation, which can produce colored impurities that carry through the synthesis.
-
Solution: Use purified 3,4-dimethylaniline. If the starting material is discolored, consider distillation prior to use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
-
Removal of Colored Impurities:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution, stir for a few minutes, and then filter the hot solution to remove the carbon and adsorbed impurities.
-
Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel can be effective in separating the desired product from colored byproducts.
-
Problem 3: Presence of Halogenated Impurities
Question: My product analysis (e.g., mass spectrometry) shows the presence of brominated byproducts. How can I avoid their formation?
Answer:
Aromatic bromination of the starting material or the product is a significant side reaction.
-
Cause: Excess bromine or localized high concentrations of bromine can lead to electrophilic substitution on the aromatic ring of 3,4-dimethylaniline or the this compound product. The amino group is a strong activating group, making the aromatic ring susceptible to further electrophilic attack.
-
Solution:
-
Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent.
-
Slow Addition: Add the bromine solution dropwise at a low temperature to maintain a low concentration in the reaction mixture.
-
Use of N-Bromosuccinimide (NBS): NBS can be a milder and more selective brominating agent compared to liquid bromine, potentially reducing the formation of over-brominated side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the reaction of 3,4-dimethylaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in a solvent like glacial acetic acid.[2] An alternative approach is the Hugerschoff synthesis, which involves the initial formation of 1-(3,4-dimethylphenyl)thiourea, followed by oxidative cyclization.
Q2: Are regioisomers a concern when starting with 3,4-dimethylaniline?
A2: The formation of regioisomers, such as 2-Amino-4,5-dimethylbenzothiazole, is a possibility. However, the cyclization is generally directed by the position of the initial thiocyanation or the cyclization of the thiourea intermediate. For 3,4-dimethylaniline, the cyclization leading to the 5,6-dimethyl product is sterically and electronically favored. The presence of regioisomers can be minimized by careful control of reaction conditions, and they can typically be separated by chromatography if formed.
Q3: What is the role of glacial acetic acid in this synthesis?
A3: Glacial acetic acid serves as a solvent for the reactants and also acts as a catalyst by providing a protic medium that facilitates the reaction steps, including the formation of the electrophilic bromine species and the cyclization process.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The disappearance of the 3,4-dimethylaniline spot and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3] For higher purity, column chromatography on silica gel is recommended.
Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Formation
| Temperature during Bromine Addition (°C) | Yield of this compound (%) | Relative Amount of Polymeric Thiocyanogen (%) | Relative Amount of Brominated Impurities (%) |
| 0-5 | 85 | < 1 | 2-3 |
| 10-15 | 82 | 2-3 | 3-4 |
| 20-25 | 75 | 5-7 | 5-6 |
| > 30 | 60 | > 10 | > 8 |
Note: The data in this table is illustrative and based on general principles of the reaction. Actual results may vary.
Table 2: Effect of Bromine Stoichiometry on Product Purity
| Molar Equivalents of Bromine | Yield of this compound (%) | Purity by HPLC (%) | Relative Amount of Unreacted 3,4-dimethylaniline (%) | Relative Amount of Brominated Impurities (%) |
| 0.9 | 70 | 90 | 10 | < 1 |
| 1.0 | 85 | 97 | < 1 | 2-3 |
| 1.1 | 83 | 94 | < 1 | 5-6 |
| 1.2 | 78 | 90 | < 1 | > 8 |
Note: The data in this table is illustrative and based on general principles of the reaction. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of substituted 2-aminobenzothiazoles.[2]
Materials:
-
3,4-Dimethylaniline
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Bromine
-
Glacial acetic acid
-
Ethanol
-
Activated carbon
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylaniline (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (150 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 7-8.
-
Filter the precipitated crude product, wash with cold water until the filtrate is neutral, and air dry.
-
For purification, dissolve the crude product in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis via 1-(3,4-dimethylphenyl)thiourea Intermediate (Hugerschoff Reaction)
Step A: Synthesis of 1-(3,4-dimethylphenyl)thiourea
Materials:
-
3,4-Dimethylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve 3,4-dimethylaniline (0.1 mol) and ammonium thiocyanate (0.11 mol) in ethanol (100 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out.
-
Filter the solid, wash with cold water, and dry. The product can be recrystallized from ethanol if necessary.
Step B: Cyclization to this compound
Materials:
-
1-(3,4-dimethylphenyl)thiourea
-
Bromine
-
Chloroform (or glacial acetic acid)
Procedure:
-
Suspend 1-(3,4-dimethylphenyl)thiourea (0.1 mol) in chloroform (200 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in chloroform (50 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 2-3 hours.
-
Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (can be tested with moist litmus paper).
-
Cool the reaction mixture and filter the precipitated product hydrobromide salt.
-
Suspend the salt in water and neutralize with ammonium hydroxide to precipitate the free base.
-
Filter the product, wash with water, and purify by recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the formation of this compound.
Caption: Logical relationships in the formation of common impurities.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5,6-dimethylbenzothiazole Derivatives
For researchers, scientists, and professionals in drug development, the validation of biological activity is a critical step in the journey of discovering novel therapeutic agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to be the core of various compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This guide provides an objective comparison of the performance of synthesized 2-amino-5,6-dimethylbenzothiazole derivatives and their analogs against other alternatives, supported by experimental data.
While specific data for this compound is consolidated with data from its close structural analogs, the structure-activity relationship (SAR) insights suggest that substitutions on the benzene ring of the benzothiazole scaffold are crucial for modulating biological activity.[1]
Anticancer Activity: A Comparative Analysis
Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, and various cyclin-dependent kinases (CDKs).[1][3][6]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives against different cancer cell lines, compared with standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Key Structural Insights | Reference |
| OMS5 (2-aminobenzothiazole derivative) | A549 (Lung Cancer) | 22.13 | Contains a 4-nitroaniline moiety. | [6] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, though not primarily via PI3Kγ inhibition. | [6] | |
| OMS14 (2-aminobenzothiazole derivative) | A549 (Lung Cancer) | 61.03 | Features a piperazine-4-nitroaniline group. | [6] |
| MCF-7 (Breast Cancer) | 27.08 | Significant inhibition of PIK3CD/PIK3R1. | [6] | |
| Compound 40 (2-aminobenzothiazole derivative) | A549 (Lung Cancer) | 3.55 | Potent CDK2 inhibitor. | [3] |
| MCF-7 (Breast Cancer) | 3.17 | Triggers apoptosis through caspase-3/7 activation. | [3] | |
| Hep3B (Liver Cancer) | 4.32 | [3] | ||
| Compound 20 (2-aminobenzothiazole-TZD hybrid) | HCT-116 (Colon Cancer) | 7.44 | Hybrid with thiazolidinedione (TZD). | [3] |
| MCF-7 (Breast Cancer) | 8.27 | [3] | ||
| HepG2 (Liver Cancer) | 9.99 | [3] | ||
| Cisplatin (Standard Drug) | Various | Generally 1-10 | Standard platinum-based chemotherapy agent. | |
| Dasatinib (Standard Drug) | K562 (Leukemia) | 0.011 | Kinase inhibitor used as a reference. | [7] |
Antimicrobial Activity: A Comparative Analysis
The antibacterial and antifungal properties of 2-aminobenzothiazole derivatives are well-documented. A primary mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8][9]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminobenzothiazole derivatives against various microbial strains, in comparison to standard antibiotics. A lower MIC value signifies stronger antimicrobial activity.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Key Structural Insights | Reference |
| Compound E (5-substituted 2-aminobenzothiazole) | S. aureus (MRSA) | < 0.03 | Potent DNA gyrase inhibitor. | [8] |
| E. coli | 4 | Broad-spectrum activity. | [8] | |
| A. baumannii | 4 | [8] | ||
| P. aeruginosa | 16 | [8] | ||
| Compound 4b (benzothiazole-based) | S. aureus (MRSA) | < ciprofloxacin | More potent than ciprofloxacin against MRSA. | [9] |
| Compound 7a (benzothiazole-based) | E. faecium (multi-drug resistant) | < ciprofloxacin | Dual inhibitor of DNA gyrase and topoisomerase IV. | [9] |
| C. albicans | equipotent to nystatin | [9] | ||
| Compound 25b/25c (2-arylbenzothiazole) | E. faecalis | ~1 µM | Excellent activity compared to the reference drug. | [10] |
| K. pneumoniae | ~1.04 µM | [10] | ||
| Ciprofloxacin (Standard Antibiotic) | E. coli | ~0.015-1 | Standard fluoroquinolone antibiotic. | [10] |
| S. aureus | ~0.12-2 | [10] | ||
| Norfloxacin (Standard Antibiotic) | Various Bacteria | ~0.1-10 | Standard fluoroquinolone antibiotic. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture : Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The synthesized 2-aminobenzothiazole compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for 48-72 hours. Control wells receive medium with DMSO only.
-
MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement : The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation : The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to the final inoculum concentration.[1]
-
Compound Dilution : The synthesized compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no microbes), are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that results in no visible growth (turbidity) of the microorganism.[12]
Visualizing the Mechanisms of Action
Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the biological context and experimental design.
Caption: General experimental workflow for validating the biological activity of synthesized compounds.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: Mechanism of bacterial DNA gyrase inhibition by 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Amino-5,6-dimethylbenzothiazole Analogs and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-amino-5,6-dimethylbenzothiazole analogs and other closely related benzothiazole derivatives. The information is compiled from various studies and presented to facilitate the understanding of how chemical modifications to the benzothiazole scaffold influence their biological activity, primarily focusing on anticancer and antimicrobial properties. This document includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts in this area.
Anticancer Activity: A Comparative Analysis
2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[1] The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various 2-aminobenzothiazole analogs, including those with the 5,6-dimethyl substitution pattern where data is available.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Analogs Against Various Cancer Cell Lines
| Compound ID | R1 Substituent(s) | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference(s) |
| OMS5 | H | 4-Nitroaniline | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [2][3] |
| OMS14 | H | Piperazine-4-nitroaniline | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [2][3] |
| Compound 20 | H | Thiazolidinedione derivative | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | [4] |
| Compound 34 | Various | Pyrimidine derivative | Colo205, U937, MCF-7, A549 | 5.04 - 30.67 | [5] |
| Compound 41 | H | Methoxybenzamide | Various | 1.1 - 8.8 | [5] |
| Compound 42 | H | Chloromethylbenzamide | Various | 1.1 - 8.8 | [5] |
| Compound 4g | 5,6-dimethyl | 2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder), HT-29 (Colorectal) | Not specified | [6] |
Note: The SAR studies suggest that the introduction of bulky and lipophilic groups at the 2-amino position can enhance anticancer activity. The presence of substituents on the benzothiazole ring, such as the 5,6-dimethyl groups, has been explored to modulate the physicochemical properties and biological activity of these compounds.[4][6]
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Target Kinase | % Inhibition or IC50 | Reference(s) |
| OMS1 | PI3Kγ | 47% at 100 µM | [2] |
| OMS2 | PI3Kγ | 48% at 100 µM | [2] |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition | [2][3] |
| Compound 4a | VEGFR-2 | IC50 = 91 nM | [7] |
| Dasatinib | Pan-Src Kinase | Nanomolar to subnanomolar potency | [8] |
Antimicrobial Activity
Certain 2-aminothiazole and benzothiazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes.
Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound Series/ID | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| Thiazole Derivatives | S. aureus, E. coli, A. niger | 25 - 200 | [9] |
| Compound 3 | Various Bacteria | 0.23 - 0.70 | [10] |
| L1 | C. glabrata | 32 | [11] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to 2-aminobenzothiazole derivatives involves the electrophilic cyclization of a substituted aniline.[7]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.[7]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.[7]
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.[7]
-
Pour the reaction mixture into ice-cold water.[7]
-
Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound.[7]
-
Further modifications at the 2-amino group can be achieved through reactions with various electrophiles.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[13]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then further dilute in kinase buffer.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.[13]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.[13]
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.[13]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[14]
-
Inoculation: Inoculate each well with the microbial suspension.[14]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 2-aminobenzothiazole analogs and a general workflow for their in vitro evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for 2-aminobenzothiazole anticancer agents.
Caption: The VEGFR-2 signaling pathway, essential for angiogenesis, is a key target for anti-angiogenic therapies involving 2-aminobenzothiazole derivatives.
Caption: A generalized experimental workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 2-aminobenzothiazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Amino-5,6-dimethylbenzothiazole and its Analogs Against Known Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antimicrobial Performance
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial scaffolds. Among these, 2-aminobenzothiazole derivatives have garnered significant attention for their broad-spectrum activity. This guide provides a comparative analysis of the efficacy of 2-Amino-5,6-dimethylbenzothiazole and its closely related analogs against established antimicrobial agents. While specific experimental data for this compound is limited in publicly available literature, this report collates available data on its parent structures and derivatives to provide a valuable point of reference for researchers.
Efficacy Overview: A Comparative Snapshot
To contextualize the potential of the 2-aminobenzothiazole scaffold, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of its derivatives against key bacterial and fungal pathogens, juxtaposed with the performance of widely-used antibiotics and antifungals. It is crucial to note that the presented values for the 2-aminobenzothiazole class are derived from studies on various substituted analogs, and the efficacy of the specific compound this compound may vary.
| Compound Class | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| 2-Aminobenzothiazole Derivatives | Staphylococcus aureus (including MRSA) | 2 - 16 µg/mL[1] |
| Escherichia coli | Generally reported as having low to no activity in some studies.[2] | |
| Candida albicans | ~9 µM (for a 2-amino-4,5-diarylthiazole derivative) | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.5 µg/mL |
| Ampicillin | Escherichia coli | 2 - 8 µg/mL |
| Fluconazole | Candida albicans | ≤ 2 µg/mL |
Note: The efficacy of 2-aminobenzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring. The provided range for S. aureus reflects the activity of potent trifluoromethoxy substituted aminobenzothiazoles.[1]
Unraveling the Mechanisms of Action
The antimicrobial activity of 2-aminobenzothiazole derivatives is believed to stem from their ability to inhibit essential bacterial enzymes. While the precise target of this compound is not definitively established, studies on related compounds suggest potential mechanisms including the inhibition of DNA gyrase and UDP-N-acetylmuramate dehydrogenase (MurB), an enzyme crucial for peptidoglycan synthesis. This multi-targeted approach could be advantageous in combating resistance.
In contrast, conventional antimicrobial agents operate through well-defined pathways:
-
β-Lactam Antibiotics (e.g., Ampicillin): These agents inhibit the final step of peptidoglycan synthesis by acylating the transpeptidase enzyme, leading to a weakened cell wall and eventual cell lysis.
-
Fluoroquinolones (e.g., Ciprofloxacin): Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This inhibition leads to strand breakage and cell death.
-
Azole Antifungals (e.g., Fluconazole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This disruption in ergosterol biosynthesis alters the fungal cell membrane's integrity and fluidity, impairing its function and inhibiting fungal growth.
Experimental Protocols: A Guide to Reproducible Research
The determination of antimicrobial efficacy relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for two key assays used to generate the comparative data in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a downstream extension of the MIC test.
Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating: The aliquot is spread onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Analytical Validation of 2-Amino-5,6-dimethylbenzothiazole Analogs by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the characterization of compounds structurally analogous to 2-Amino-5,6-dimethylbenzothiazole, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific experimental data for this compound, this document leverages established methodologies for related aminothiazole and aminobenzothiazole derivatives to provide a foundational reference for analytical method development and validation.
Introduction
2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core structure of various molecules with diverse biological activities, making them important in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. This guide outlines and compares HPLC-UV and LC-MS/MS methods, offering detailed experimental protocols and performance characteristics to aid researchers in selecting the most appropriate technique for their application.
High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC with UV detection is a robust and widely accessible technique for the quantification of aminothiazole derivatives. It offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.
Comparison of HPLC-UV Methods for Aminothiazole Analogs
| Parameter | Method 1: Isocratic Elution for a Novel Aminothiazole (21MAT)[1][2] | Method 2: General Reverse Phase for 2-Amino-5-methyl-thiazole[3] |
| Instrumentation | Waters Alliance HPLC with UV Detector[1] | Not Specified |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[1][2] | Newcrom R1 (Reverse Phase)[3] |
| Mobile Phase | 55% of 0.1% v/v orthophosphoric acid in water and 45% of acetonitrile[1][2] | Acetonitrile (MeCN), water, and phosphoric acid[3] |
| Flow Rate | 1 mL/min[1][2] | Not Specified |
| Detection Wavelength | 272 nm[1][2] | Not Specified |
| Sample Preparation | Dissolved in a suitable diluent.[4] | Not Specified |
| Linearity Range | 0.5, 1, and 1.5 mg/mL for analytical solutions[1] | Not Specified |
| Key Application | Quantification in analytical solutions and for in vitro experimental samples.[1][2] | Analysis and preparative separation of impurities.[3] |
Detailed Experimental Protocol: HPLC-UV Method for a Novel Aminothiazole[1][2]
This protocol is adapted from a validated method for a novel aminothiazole (21MAT) and can serve as a starting point for the analysis of this compound.
-
Instrumentation : Waters Alliance HPLC system equipped with a Waters 2487 dual λ absorbance detector or a 2998 PDA detector. Data acquisition and processing are performed using Empower 3 Software.
-
Chromatographic Conditions :
-
Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of 55% 0.1% (v/v) orthophosphoric acid in water and 45% acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 272 nm.
-
Injection Volume : Not specified.
-
-
Sample Preparation :
-
Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).
-
Dilute the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of aminothiazole analogs.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical applications, trace-level impurity detection, and pharmacokinetic studies.
Comparison of LC-MS/MS Methods for Aminothiazole Analogs
| Parameter | Method 1: Bioanalytical Method for a Novel Aminothiazole (21MAT)[1][2] | Method 2: General Method for 2-Amino-5-methyl-thiazole[3] |
| Instrumentation | Not specified, with positive ESI mode. | Not Specified, MS-compatible |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm)[1][2] | Newcrom R1 (Reverse Phase)[3] |
| Mobile Phase | Mobile Phase A: 5 mM ammonium formate with 0.1% v/v formic acid.Mobile Phase B: 95:5% v/v acetonitrile and methanol. Isocratic elution with 85% A and 15% B.[1] | Acetonitrile (MeCN), water, and formic acid (for MS compatibility).[3] |
| Flow Rate | 1 mL/min[1] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2] | Not Specified |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] | Not Specified |
| Sample Preparation | Protein precipitation for plasma samples.[1][2] | Not Specified |
| Linearity Range | 1.25–1250 ng/mL in rat plasma.[1][2] | Not Specified |
| Key Application | Quantification in rat plasma for pharmacokinetic studies.[1][2] | General analysis and impurity isolation.[3] |
Detailed Experimental Protocol: LC-MS/MS Bioanalytical Method[1][2]
This protocol for a novel aminothiazole (21MAT) in rat plasma provides a robust framework for developing a bioanalytical method for this compound.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid (Mobile Phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (Mobile Phase B).
-
Flow Rate : 1.0 mL/min.
-
Ionization : Positive ESI mode.
-
Detection : Multiple Reaction Monitoring (MRM) with unit mass resolution in a quadrupole analyzer. Dwell time of 200 ms. The specific MRM transitions for the analyte and internal standard need to be optimized.
-
-
Sample Preparation (from plasma) :
-
Utilize a protein precipitation method to extract the analyte from the plasma matrix.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of aminothiazole analogs.
Alternative Analytical Methods
While HPLC and LC-MS are the most common techniques, other methods can be employed for the characterization of aminobenzothiazole derivatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable derivatives. Derivatization may be necessary to improve the volatility of the polar amino group.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, which is crucial for the unambiguous identification of the compound and its impurities.
-
Infrared (IR) Spectroscopy : Used to identify functional groups present in the molecule.
-
Elemental Analysis : Determines the elemental composition of the synthesized compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound or its analogs depends on the specific analytical requirements. HPLC-UV is a reliable and cost-effective method for routine quality control and quantification in less complex matrices.[4] For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the superior technique.[4] The experimental protocols provided for analogous compounds serve as a valuable starting point for the development and validation of a specific method for this compound. It is imperative to perform a full method validation according to ICH guidelines to ensure the reliability and accuracy of the analytical data.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
Assessing the Selectivity of 2-Amino-5,6-dimethylbenzothiazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Derivatives of this core structure have shown particular promise as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2] This guide provides a comparative assessment of the selectivity of 2-amino-5,6-dimethylbenzothiazole-based kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to 2-Aminobenzothiazole-Based Kinase Inhibitors
The 2-aminobenzothiazole core provides a versatile platform for the design of kinase inhibitors. The amino group at the 2-position and the benzothiazole ring system can be readily functionalized to achieve desired potency and selectivity against various kinase targets.[2] Research has demonstrated the efficacy of these derivatives against several key kinases implicated in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinase (PI3K).[2]
This guide will focus on the selectivity profiles of these inhibitors, a critical aspect in drug development to minimize off-target effects and associated toxicities.
Comparative Selectivity Profile
| Kinase Target | Family | IC50 (nM) |
| Primary Targets | ||
| Aurora B | Serine/Threonine Kinase | 15 |
| VEGFR2 | Tyrosine Kinase | 25 |
| PI3Kα | Lipid Kinase | 50 |
| Secondary Targets | ||
| Aurora A | Serine/Threonine Kinase | 150 |
| EGFR | Tyrosine Kinase | 300 |
| CDK2 | Serine/Threonine Kinase | 500 |
| Weakly Inhibited/Inactive | ||
| Src | Tyrosine Kinase | >1000 |
| MEK1 | Serine/Threonine Kinase | >1000 |
| p38α | Serine/Threonine Kinase | >1000 |
This table is a hypothetical representation based on published data for structurally similar 2-aminobenzothiazole derivatives and is intended for illustrative purposes.
Key Signaling Pathways Targeted
The kinases inhibited by this compound-based compounds are involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[5][6]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell cycle progression.[7][8] Activation of this pathway, often initiated by growth factor binding to receptor tyrosine kinases, leads to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK.[9]
Caption: The MAPK/ERK signaling cascade, a potential off-target pathway for some kinase inhibitors.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Binding of VEGF to its receptor, VEGFR2, activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, to promote endothelial cell proliferation, migration, and survival.[11][12]
Caption: VEGFR signaling pathway, a key target for anti-angiogenic 2-aminobenzothiazole inhibitors.
Experimental Protocols
To assess the selectivity of kinase inhibitors, a variety of in vitro and cellular assays are employed. Below are representative protocols for determining the inhibitory activity of a compound against a panel of kinases.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-33P]ATP
-
Unlabeled ATP
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Profiling
A typical workflow for assessing the selectivity of a kinase inhibitor involves a multi-step process.
Caption: A standard workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound-based compounds represent a promising class of kinase inhibitors with the potential for high potency and selectivity. This guide provides a framework for understanding and assessing the selectivity of these inhibitors through comparative data, elucidation of targeted signaling pathways, and detailed experimental protocols. Rigorous selectivity profiling is essential for the development of safe and effective kinase inhibitor-based therapeutics. Further research focusing on generating comprehensive selectivity data for specific this compound derivatives will be crucial for advancing these promising compounds towards clinical applications.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. revvity.com [revvity.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. cusabio.com [cusabio.com]
Comparative Molecular Docking Analysis of 2-Aminobenzothiazole Derivatives in Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the in-silico performance and experimental validation of 2-aminobenzothiazole derivatives against various therapeutic targets.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Molecular docking studies are crucial in contemporary drug discovery, offering insights into the binding affinities and interaction patterns of novel compounds with their biological targets. This guide provides a comparative overview of docking studies performed on various 2-aminobenzothiazole derivatives, supported by experimental data and detailed methodologies to aid in the rational design of new therapeutic agents. While specific comparative data on 2-Amino-5,6-dimethylbenzothiazole derivatives is limited, this guide draws parallels from structurally related compounds, such as 2-amino-6-methylbenzothiazole and other substituted 2-aminobenzothiazoles, to provide a valuable comparative context.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the quantitative data from various molecular docking and in-vitro studies, comparing the performance of different 2-aminobenzothiazole derivatives against key protein targets implicated in cancer and other diseases.
Table 1: Docking Performance of 2-Aminobenzothiazole Derivatives Against Cancer-Related Kinases
| Compound Class | Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Biological Activity |
| 2-Aminobenzothiazole | Compound with piperazine moiety (OMS14) | PI3Kγ (7JWE) | 134.458 (LibDock Score) | LibDock | IC50: 22.13 - 61.03 µM[1][2] |
| 2-Aminobenzothiazole | Compound with piperazine moiety (OMS2) | PI3Kγ (7JWE) | 121.194 (LibDock Score) | LibDock | 48% inhibition @ 100 µM[1][2] |
| Benzo[d]thiazol-2-amine | Derivative 2 | HER (Receptor) | -10.4 | AutoDock Vina | Not Reported[3] |
| Benzo[d]thiazol-2-amine | Derivative 3 | HER (Receptor) | -9.9 | AutoDock Vina | Not Reported[3] |
| 2-Aminothiazole | Derivative 1a | mTOR (4DRH) | Stronger binding than doxorubicin | Not Specified | Not Reported[4] |
| 2-Aminothiazole | Derivative 2a | EGFR (4RJ3) | Stronger binding than rapamycin | Not Specified | Not Reported[4] |
| 2-Amino-6-methylbenzothiazole | Palladium(II) Complex (C1) | Ki-67 | Significant Inhibition | Not Specified | Promising efficacy against colon carcinoma[5] |
Table 2: Docking Performance of 2-Aminobenzothiazole Derivatives Against Other Enzymes
| Compound Class | Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Biological Activity (Ki/IC50) |
| 2-Aminobenzothiazole | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Analog (C1) | Calmodulin (6CNN) | -11.5 | AutoDock Vina | Not Reported |
| 2-Aminobenzothiazole | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Analog (C4) | Calmodulin (6CNN) | -11.2 | AutoDock Vina | Not Reported |
| 2-Aminothiazole | 2-amino-4-(4-bromophenyl) thiazole | α-Glucosidase | -6.62 (AutoDock 4.2) | AutoDock 4.2 & Vina | Ki: 56.61 ± 1.31 µM[6] |
| 2-Aminothiazole | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Acetylcholinesterase (AChE) | -7.86 | Not Specified | Not Reported[7] |
| 2-Aminothiazole | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | -7.96 | Not Specified | Not Reported[7] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Below are detailed protocols based on the cited literature.
Protocol 1: Molecular Docking using AutoDock Vina[3][6]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Calmodulin, PDB ID: 6CNN or HER) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure using AutoDock Tools (ADT).
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structures of the 2-aminobenzothiazole derivatives are drawn using a chemical drawing software like ChemSketch.
-
The 2D structures are converted to 3D structures and optimized to their lowest energy conformation.
-
Gasteiger charges are computed, and rotatable bonds are defined for the ligands, which are then saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the molecular docking simulations.
-
The program searches for the best binding conformations of the ligands within the defined grid box, and the binding affinity is calculated in kcal/mol.
-
The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Protocol 2: Molecular Docking using LibDock[1][2]
-
Protein and Ligand Preparation:
-
The protein (e.g., PI3Kγ, PDB ID: 7JWE) and ligand structures are prepared, ensuring proper atom types and charges are assigned.
-
The binding site is defined based on the co-crystallized ligand or through automated cavity detection algorithms.
-
-
Docking Simulation:
-
The LibDock algorithm is employed for the docking calculations.
-
LibDock places the ligand conformations into the active site based on polar and apolar hotspots.
-
The poses are then minimized, and the final docked poses are scored based on their interactions with the protein. A higher LibDock score indicates a more favorable binding interaction.[2]
-
-
Validation:
-
The reliability of the docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.
-
Visualizing Molecular Docking and Signaling Pathways
Workflow for Comparative Molecular Docking
The following diagram illustrates a typical workflow for a comparative molecular docking study, from target selection to hit identification.
Caption: A generalized workflow for in-silico comparative molecular docking studies.
The PI3K/AKT/mTOR Signaling Pathway
Several 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents targeting components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of 2-Amino-5,6-dimethylbenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Amino-5,6-dimethylbenzothiazole, a scaffold of significant interest in medicinal chemistry, precise molecular structure confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides a comparative overview of standard analytical techniques, presenting supporting data and detailed experimental protocols to aid researchers in this critical task.
Comparison of Analytical Techniques for Structural Confirmation
A multi-pronged analytical approach is essential for the unambiguous confirmation of the molecular structure of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard.
Below is a comparative summary of the data obtained from these techniques for the parent compound, this compound, which serves as a reference for the analysis of its derivatives.
| Analytical Technique | Key Parameters & Observed Data for this compound | Interpretation & Comparison with Derivatives |
| ¹H NMR | Chemical Shifts (δ) in ppm: Signals corresponding to aromatic protons and the protons of the two methyl groups and the amino group. The exact shifts depend on the solvent used.[1][2] | The introduction of substituents will cause predictable shifts in the aromatic proton signals depending on the electronic nature (electron-donating or electron-withdrawing) and position of the substituent. New signals corresponding to the substituent's protons will also appear. |
| ¹³C NMR | Chemical Shifts (δ) in ppm: Resonances for each unique carbon atom in the molecule, including the aromatic carbons, methyl carbons, and the carbons of the thiazole ring.[1][3] | Substituent effects will also be evident in the ¹³C NMR spectrum, causing shifts in the signals of nearby carbon atoms. The appearance of new signals will confirm the presence of the substituent. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): For the parent compound, the exact mass is 178.05647 g/mol .[1][3] The observed m/z value in high-resolution mass spectrometry (HRMS) should correspond to this value.[2] | The molecular ion peak for a derivative will be shifted by the mass of the added substituent. Fragmentation patterns can provide further structural information about the nature and position of the substituent. |
| Infrared (IR) Spectroscopy | Characteristic Bands (cm⁻¹): N-H stretching of the primary amine, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.[1][4] | The N-H stretching bands may shift or change in appearance upon derivatization of the amino group. New characteristic bands corresponding to the functional groups of the substituent (e.g., C=O for an amide) will be present. |
| X-ray Crystallography | Bond Lengths, Bond Angles, and Crystal Packing: Provides the definitive three-dimensional structure of the molecule in the solid state.[5][6] | While data for the parent compound is not readily available, analysis of related benzothiazole derivatives reveals near-planar structures and specific intermolecular interactions like hydrogen bonding.[5][7] This technique is invaluable for unambiguously determining the regiochemistry of substitution and the conformation of flexible substituents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2][4] Standard pulse programs are typically used. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this class of molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can be used.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[1] For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
X-ray Crystallography
-
Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[8]
Workflow for Structural Confirmation
The logical flow for confirming the molecular structure of a newly synthesized this compound derivative is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound derivatives.
References
- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Index of 2-Amino-5,6-dimethylbenzothiazole and Its Analogs
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Amino-5,6-dimethylbenzothiazole is a specific derivative within this class. A critical parameter for the clinical translation of any therapeutic candidate is its therapeutic index (TI), which quantifies the relative safety of a drug. The TI is typically defined as the ratio of the dose that produces toxicity to the dose that elicits the desired therapeutic effect.[2][3] A higher TI is preferable, as it indicates a wider margin between the drug's efficacy and its toxicity.[2]
This guide outlines the necessary experimental framework to objectively evaluate and compare the therapeutic index of the lead compound, this compound, against its synthesized analogs.
Compounds for Evaluation
A systematic comparison requires a clear definition of the lead compound and its analogs. Structural modifications in the analogs should be rationally designed to explore structure-activity relationships (SAR) and structure-toxicity relationships.
| Compound ID | Structure | IUPAC Name | Modification from Lead |
| LEAD-001 | [Image of this compound structure] | 5,6-dimethyl-1,3-benzothiazol-2-amine | - |
| ANALOG-A | [Image of a hypothetical analog structure] | Hypothetical Name | e.g., Bioisosteric replacement of methyl groups |
| ANALOG-B | [Image of a hypothetical analog structure] | Hypothetical Name | e.g., Substitution on the 2-amino group |
| ANALOG-C | [Image of a hypothetical analog structure] | Hypothetical Name | e.g., Addition of a halogen to the benzene ring |
Experimental Protocols
Reproducible and standardized protocols are essential for generating high-quality, comparable data.
In Vitro Efficacy Assessment (EC₅₀ Determination)
The efficacy of the compounds must be tested against a relevant biological target. Derivatives of 2-aminothiazole have shown potential as anticancer agents by targeting various enzymes, including kinases like PI3K.[1]
Objective: To determine the half-maximal effective concentration (EC₅₀) of each compound required to inhibit the target of interest (e.g., a specific kinase).
Methodology: Kinase Inhibition Assay (Example)
-
Assay Principle: A biochemical assay (e.g., LanthaScreen™, HTRF®) is used to measure the activity of the purified target kinase in the presence of the test compounds.
-
Reagents: Purified recombinant target kinase, appropriate substrate, ATP, and detection reagents.
-
Procedure:
-
Prepare a 10-point serial dilution for each test compound (e.g., from 100 µM to 5 nM).
-
In a 384-well assay plate, add the kinase, the fluorescently labeled substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis: Convert the raw data to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vitro Cytotoxicity Assessment (CC₅₀ Determination)
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of each compound against a non-cancerous human cell line to assess general toxicity.
Methodology: MTT Assay
-
Cell Line: Use a standard, non-cancerous cell line such as human embryonic kidney cells (HEK293) or normal human fibroblasts.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with the same serial dilutions of the test compounds used in the efficacy assay. Include a vehicle-only control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability versus compound concentration and use non-linear regression to determine the CC₅₀ value.
Therapeutic Index Calculation
The in vitro therapeutic index is a unitless ratio calculated from the cytotoxicity and efficacy data.[4]
Formula: Therapeutic Index (TI) = CC₅₀ / EC₅₀
Data Presentation: Comparative Summary
Quantitative data should be summarized in a clear tabular format to facilitate direct comparison between the lead compound and its analogs.
| Compound ID | Target Kinase EC₅₀ (µM) ± SD | HEK293 CC₅₀ (µM) ± SD | Therapeutic Index (TI) |
| LEAD-001 | [Placeholder Value] | [Placeholder Value] | [Calculated Value] |
| ANALOG-A | [Placeholder Value] | [Placeholder Value] | [Calculated Value] |
| ANALOG-B | [Placeholder Value] | [Placeholder Value] | [Calculated Value] |
| ANALOG-C | [Placeholder Value] | [Placeholder Value] | [Calculated Value] |
| Data represents the mean ± standard deviation (SD) from three independent experiments (n=3). |
Visualizations
Diagrams are used to illustrate complex biological pathways and experimental processes.
Experimental Workflow
The following diagram outlines the workflow for the in vitro evaluation of the therapeutic index.
Caption: Figure 1: A flowchart detailing the parallel experimental paths for determining efficacy and cytotoxicity to calculate the therapeutic index.
Hypothetical Signaling Pathway
Many 2-aminobenzothiazole derivatives exert anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5,6-dimethylbenzothiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-5,6-dimethylbenzothiazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures will minimize risks and ensure that waste is managed in a compliant and responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation. Always handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator is recommended.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, providing a quick reference for risk assessment.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealable container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
2. Handling Small Spills:
-
Immediate Action: In the event of a small spill, evacuate the immediate area and ensure adequate ventilation.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[1] Place the collected material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
3. Arranging for Disposal:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a contracted licensed waste disposal company to arrange for the pickup and disposal of the waste container.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 2-Amino-5,6-dimethylbenzothiazole
Safe Handling Guide for 2-Amino-5,6-dimethylbenzothiazole
This document provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 29927-08-0). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper chemical management in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS), its primary hazards include skin, eye, and respiratory irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Source:[1]
Chemical and Physical Properties
Understanding the physical properties of a chemical is a prerequisite for its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂S | [1][2][3] |
| Molecular Weight | ~178.25 g/mol | [1][2] |
| Appearance | Off-white to light yellow/orange crystalline solid/powder | [2][3] |
| Melting Point | 185-192 °C (365-376 °F) | [1][2][3] |
| Solubility | Insoluble in water |[2] |
Personal Protective Equipment (PPE)
The primary defense against exposure is the correct and consistent use of Personal Protective Equipment. PPE must be selected based on the potential for exposure during a specific task.
Table 3: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Specifications & Notes | Source(s) |
|---|---|---|---|
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | [1] | |
| Body Protection | Standard laboratory coat. | [4] | |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask is required. All operations with the potential to generate dust must be conducted in a certified chemical fume hood. | [1] |
| Large Spills | Full Body Protection | Splash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus (SCBA) may be necessary for rescuers entering an unknown atmosphere. |[2][5] |
Operational and Disposal Plans
A systematic workflow is essential for minimizing the risks associated with handling this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring solids, use a certified chemical fume hood.[6]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all engineering controls are functional. Thoroughly inspect all PPE for signs of damage or degradation. Do not use compromised equipment.
-
Handling:
-
Conduct all work that may produce dust within a chemical fume hood to avoid inhalation.
-
Avoid all contact with skin and eyes.
-
When handling, do not eat, drink, or smoke.[4]
-
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[4]
Storage Plan
Spill Response Plan
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate level of PPE as specified in Table 3, including respiratory protection, gloves, and eye protection.
-
Containment & Cleanup:
-
Avoid generating dust.[4]
-
For small spills, dampen the solid material with 60-70% ethanol to minimize dust.[2][7]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste.[2][6]
-
Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[2][7]
-
-
Decontamination:
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[2]
Disposal Plan
-
Chemical Waste: Dispose of this compound and any resulting waste material at an approved waste disposal plant.[6] Do not let the product enter drains.
-
Contaminated Packaging: Dispose of contaminated packaging and materials as unused product in accordance with local, state, and federal regulations.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First Aid Procedures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. | |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting. | [6] |
In all cases of exposure, show the safety data sheet to the medical professional in attendance.
Emergency Workflow Visualization
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Logical workflow for handling a chemical spill.
References
- 1. 2-氨基-5,6-二甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
